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  • Product: Voriconazole camphor sulfonate
  • CAS: 188416-34-4

Core Science & Biosynthesis

Foundational

Mechanism of Chiral Separation Using Voriconazole Camphor Sulfonate: An In-Depth Technical Guide

Executive Summary The isolation of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical bottleneck in drug development. Voriconazole, a potent broad-spectrum triazole antifungal, requires strict s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical bottleneck in drug development. Voriconazole, a potent broad-spectrum triazole antifungal, requires strict stereochemical control to isolate the pharmacologically active (2R, 3S) enantiomer. This guide provides an authoritative, mechanistic breakdown of the chiral resolution of racemic voriconazole using (1R)-(-)-10-camphorsulfonic acid (CSA). By exploring the thermodynamic principles of diastereomeric salt formation, solvent causality, and biphasic hydrolysis, this document serves as a self-validating framework for researchers and process chemists.

Introduction: The Stereochemical Challenge of Voriconazole

Voriconazole exhibits its primary biological activity by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase[1]. Its chemical backbone contains two chiral centers, theoretically yielding four distinct stereoisomers. However, clinical efficacy and safety are strictly dependent on the (2R, 3S) configuration[2].

During the standard synthetic route—which involves the condensation of a pyrimidine derivative with a triazolyl ethanone followed by catalytic dehalogenation—a racemic mixture of the (2R, 3S) and (2S, 3R) enantiomers is generated[1]. Because enantiomers possess identical physical properties in an achiral environment, they cannot be separated by conventional crystallization. To bypass this, industrial and laboratory protocols utilize a classical chiral resolution technique: the formation of diastereomeric salts using an enantiomerically pure resolving agent, specifically (1R)-(-)-10-camphorsulfonic acid[3][4].

Mechanistic Principles of Diastereomeric Salt Resolution

The resolution mechanism leverages the weak basicity of the triazole and pyrimidine nitrogen atoms within the voriconazole molecule[4]. When racemic voriconazole is reacted with the strong chiral acid (1R)-(-)-10-CSA, a proton transfer occurs, yielding a pair of diastereomeric salts: (2R,3S)-voriconazole-(1R)-CSA and (2S,3R)-voriconazole-(1R)-CSA[4][5].

Unlike enantiomers, these diastereomers have distinct physicochemical properties, most notably different lattice energies and solubilities[4]. The separation relies on the thermodynamic preference of the (2R,3S)-voriconazole-(1R)-CSA salt to form a highly ordered, less soluble crystal lattice in specific solvent systems, whereas the (2S,3R) counterpart remains dissolved in the mother liquor[4][5].

Causality of Solvent Selection

The choice of solvent is the primary thermodynamic driver in this mechanism. Literature and patent data indicate that a binary mixture of acetone and methanol (often in a ~3:1 volume ratio) or acetone and water is optimal for this resolution[3][5][6].

  • Acetone (Anti-solvent/Aprotic): Decreases the overall solubility of the salts, driving the precipitation of the less soluble diastereomer[5].

  • Methanol or Water (Solvent/Protic): Provides sufficient baseline solubility to ensure the reaction remains homogeneous at elevated temperatures (50°C). This prevents the kinetic, premature precipitation of the unwanted (2S,3R) diastereomer during the cooling phase[5][6].

G Racemate Racemic Voriconazole (2R,3S & 2S,3R) Mixing Heating & Dissolution (Salt Formation at 50°C) Racemate->Mixing CSA (1R)-(-)-10-Camphorsulfonic Acid (Chiral Resolving Agent) CSA->Mixing Solvent Solvent System (Acetone/Methanol or Acetone/Water) Solvent->Mixing Diastereomers Diastereomeric Salts in Solution (2R,3S)-CSA & (2S,3R)-CSA Mixing->Diastereomers Cooling Controlled Cooling (Differential Solubility) Diastereomers->Cooling Solid Crystalline Precipitate (2R,3S)-Voriconazole-(1R)-CSA Cooling->Solid Crystallizes Liquid Mother Liquor (2S,3R)-Voriconazole-(1R)-CSA Cooling->Liquid Remains Soluble

Workflow of Voriconazole chiral resolution via diastereomeric salt crystallization.

Experimental Methodology: A Self-Validating Protocol

To ensure high enantiomeric excess (ee > 99%) and chemical purity, the resolution and subsequent free-basing must be executed as a self-validating system where intermediate quality controls dictate the progression of the workflow.

Phase I: Diastereomeric Salt Formation
  • Dissolution: Suspend racemic voriconazole (1.0 eq) and (1R)-(-)-10-camphorsulfonic acid (approx. 1.0 eq) in a solvent mixture of acetone and methanol (e.g., 30 volumes total: 22.5 vol acetone / 7.5 vol methanol) or an acetone/water mixture (e.g., 15:1 volume ratio)[5][7].

  • Thermodynamic Equilibration: Heat the suspension to 50°C until a completely clarified solution is obtained. Causality: This step is critical to ensure all kinetic aggregates are dissolved, resetting the system for thermodynamically controlled crystallization[6].

  • Controlled Crystallization: Cool the solution naturally to 20°C–25°C at a controlled rate. Stir the mixture at this temperature for 2 hours. Rapid cooling must be avoided to prevent the occlusion or co-precipitation of the (2S,3R) isomer within the expanding crystal lattice[6].

  • Isolation: Filter the resulting suspension under vacuum. The filter cake consists of highly pure (2R,3S)-voriconazole-(1R)-CSA[5][8].

  • Validation Checkpoint: Analyze the isolated salt via chiral HPLC. The protocol is validated to proceed only if the target enantiomeric excess (ee) is ≥ 99.7%[7]. If the ee is lower, a recrystallization of the salt is triggered.

Phase II: Hydrolysis and Free-Basing

The isolated diastereomeric salt must be neutralized to break the ionic bond and recover the active pharmaceutical ingredient (API)[4].

  • Biphasic Suspension: Suspend the purified diastereomeric salt in a biphasic mixture of water and a halogenated organic solvent, typically dichloromethane (DCM)[9][10].

  • Alkaline Hydrolysis: Slowly add an aqueous alkaline solution (e.g., 20% sodium carbonate, sodium bicarbonate, or 40% sodium hydroxide) until the aqueous phase reaches a pH of approximately 10[5][10].

    • Causality: The base deprotonates the voriconazole molecule. Because the liberated voriconazole free base is highly lipophilic, it partitions immediately into the DCM layer. Conversely, the neutralized resolving agent (sodium camphorsulfonate) is highly polar and remains entirely in the aqueous phase, ensuring a clean separation[4][10].

  • Phase Separation & Extraction: Separate the organic layer. Extract the aqueous layer with an additional volume of DCM to ensure complete recovery of the API[10].

  • Purification: Wash the combined organic layers with purified water to remove any residual salts. Treat with activated charcoal to remove color impurities, filter, and concentrate under vacuum at temperatures below 70°C to prevent thermal degradation[9][10].

  • Final Recrystallization: Recrystallize the crude free base from isopropanol to achieve the final pharmaceutical-grade crystalline form[4][5].

G Salt (2R,3S)-Voriconazole-(1R)-CSA (Purified Salt) Biphasic Biphasic System (DCM / Water) Salt->Biphasic Hydrolysis Neutralization / Hydrolysis (pH ~ 10) Biphasic->Hydrolysis Base Aqueous Base (NaHCO3 or NaOH) Base->Hydrolysis OrgPhase Organic Phase (DCM) (2R,3S)-Voriconazole Free Base Hydrolysis->OrgPhase Extraction AqPhase Aqueous Phase Sodium Camphorsulfonate Hydrolysis->AqPhase Wash

Hydrolysis and phase-separation mechanism for recovering the Voriconazole free base.

Quantitative Data & Physicochemical Properties

The following table summarizes the critical physicochemical properties and phase distributions essential for the separation mechanism. Understanding these profiles allows researchers to troubleshoot poor yields or low enantiomeric purity.

ComponentRole in MechanismSolubility ProfileTarget Phase (Post-Hydrolysis)
Racemic Voriconazole Starting MaterialSoluble in DCM, Methanol, AcetoneN/A
(1R)-(-)-10-CSA Chiral Resolving AgentSoluble in Water, MethanolAqueous Phase (as Sodium salt)
(2R,3S)-Voriconazole-(1R)-CSA Target DiastereomerLow solubility in cold Acetone/MeOHFilter Cake (Solid)
(2S,3R)-Voriconazole-(1R)-CSA Unwanted DiastereomerHigh solubility in cold Acetone/MeOHMother Liquor (Liquid)
(2R,3S)-Voriconazole (API) Final Free BaseSoluble in DCM, Isopropanol; Insoluble in WaterOrganic Phase (DCM)

Conclusion

The chiral resolution of voriconazole using (1R)-(-)-10-camphorsulfonic acid is a masterclass in exploiting thermodynamic solubility differences via diastereomeric salts. By carefully engineering the solvent system to balance protic and aprotic properties, and by employing a biphasic alkaline hydrolysis for recovery, chemists can reliably isolate the pharmacologically active (2R, 3S) enantiomer with exceptional optical purity (>99.7% ee). This self-validating workflow meets the stringent requirements of pharmaceutical manufacturing and ensures the safety and efficacy of the final drug product[2][4][7].

References

  • Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. acs.org. 3

  • Voriconazole camphor sulfonate | 188416-34-4. Benchchem. 4

  • WO2010095145A1 - Process for the preparation of voriconazole. Google Patents. 9

  • US20080194820A1 - Process For Preparing Voriconazole. Google Patents. 10

  • US8143397B2 - Process for preparing voriconazole, new polymorphic form of intermediate thereof, and uses thereof. Google Patents.5

  • ent-Voriconazole: A Comprehensive Technical Overview. Benchchem. 1

  • CN106432198A - Method for preparing voriconazole resolution intermediate. Google Patents.7

  • US11919884B2 - Method for preparing voriconazole L-camphorsulphonate and voriconazole. Google Patents. 6

  • Australian Public Assessment Report for Voriconazole. Therapeutic Goods Administration (TGA). 2

Sources

Exploratory

physicochemical properties of voriconazole camphor sulfonate crystals

An In-depth Technical Guide to the Physicochemical Properties of Voriconazole Camphor Sulfonate Crystals Abstract: This technical guide provides a comprehensive examination of the physicochemical properties of voriconazo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of Voriconazole Camphor Sulfonate Crystals

Abstract: This technical guide provides a comprehensive examination of the physicochemical properties of voriconazole camphor sulfonate, a critical diastereomeric intermediate in the synthesis of the active pharmaceutical ingredient (API), voriconazole. While not a final drug substance, a thorough understanding of its solid-state characteristics is paramount for ensuring the purity, consistency, and quality of the resulting API. This document synthesizes publicly available data with field-proven methodologies to offer researchers, scientists, and drug development professionals a practical guide to the synthesis, characterization, and handling of this pivotal compound. We delve into the known polymorphic forms, thermal behavior, and the analytical techniques required for robust characterization, providing expert-driven protocols and explaining the causality behind experimental choices.

Introduction: The Strategic Role of a Chiral Intermediate

Voriconazole, marketed as VFEND®, is a broad-spectrum, second-generation triazole antifungal agent essential for treating serious invasive fungal infections.[1] Its chemical structure, (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, features two chiral centers, making stereochemical control a critical aspect of its synthesis. The desired therapeutic efficacy resides in the (2R,3S)-enantiomer.

The synthesis of enantiomerically pure voriconazole commonly employs a classical resolution strategy. Racemic voriconazole is reacted with a chiral resolving agent, (1R)-(-)-10-camphorsulfonic acid, to form a pair of diastereomeric salts.[1] These diastereomers, unlike enantiomers, possess different physicochemical properties, most notably solubility. This difference allows for the selective crystallization of the desired (2R,3S)-voriconazole-(1R)-(-)-10-camphorsulfonate salt from a carefully chosen solvent system, leaving the more soluble (2S,3R) diastereomer in the mother liquor.[2]

Therefore, voriconazole camphor sulfonate is not merely an intermediate; it is the cornerstone of the purification and chiral separation process. Its crystalline properties—polymorphism, thermal stability, and particle attributes—directly influence the efficiency of the resolution, the yield, and, most importantly, the enantiomeric and chemical purity of the final voriconazole API.[1] This guide focuses on the solid-state science of this crucial, yet often overlooked, crystalline form.

Synthesis and Crystallization: Leveraging Differential Solubility

The formation and crystallization of voriconazole camphor sulfonate is a process of controlled precipitation designed to maximize the recovery of the desired diastereomer.

Causality of Experimental Choices:

  • Resolving Agent: (1R)-(-)-10-Camphorsulfonic acid is chosen for its chirality, availability, and its ability to form crystalline salts with the basic nitrogen centers in the voriconazole molecule.

  • Solvent System: The choice of solvent is the most critical parameter. The ideal solvent or solvent mixture must exhibit significant solubility differences between the two diastereomeric salts. Mixed solvent systems, such as methanol/acetone or isopropanol, have proven effective.[1][2] In these systems, the (2R,3S)-voriconazole-(1R)-(-)-10-camphorsulfonate salt is significantly less soluble than its (2S,3R) counterpart, enabling its selective precipitation upon cooling or solvent concentration.

  • Temperature Gradient: A controlled cooling profile is essential. Dissolution at an elevated temperature followed by slow cooling allows for the formation of well-ordered, pure crystals, minimizing the inclusion of impurities and the undesired diastereomer.[2]

The logical workflow from racemic voriconazole to the purified API is illustrated in the diagram below.

G cluster_0 Chiral Resolution Process cluster_1 API Liberation racemic Racemic Voriconazole ((2R,3S) and (2S,3R)) dissolution Dissolution in Methanol/Acetone racemic->dissolution resolving_agent (1R)-(-)-10-Camphorsulfonic Acid resolving_agent->dissolution crystallization Controlled Cooling & Selective Crystallization dissolution->crystallization filtration Filtration crystallization->filtration salt_crystal Crystals of (2R,3S)-Voriconazole (1R)-(-)-10-Camphorsulfonate filtration->salt_crystal Solid Phase mother_liquor Mother Liquor (Enriched in (2S,3R) Salt) filtration->mother_liquor Liquid Phase hydrolysis Hydrolysis (Aqueous Base, e.g., NaHCO₃) salt_crystal->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction api Pure (2R,3S)-Voriconazole API extraction->api

Caption: Workflow for Chiral Resolution of Voriconazole.

Solid-State Characterization of Voriconazole Camphor Sulfonate

The solid-state properties of an intermediate define its behavior during manufacturing processes like filtration, drying, and milling, and ultimately impact the purity of the final API. Voriconazole camphor sulfonate is known to exist in at least two distinct polymorphic forms, designated Form A and Form B.[1]

Polymorphism and Crystallography

Polymorphs are different crystalline arrangements of the same molecule, which can lead to significant differences in physical properties like melting point, solubility, and stability.[1] Identifying and controlling the polymorphic form of the diastereomeric salt is crucial for a reproducible resolution process.

3.1.1 X-Ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying and differentiating crystalline polymorphs. Each polymorph produces a unique diffraction pattern, which serves as its "fingerprint."

  • Form A: The crystal structure of what is designated as Form A is publicly available from the Cambridge Crystallographic Data Centre (CCDC) under the reference code TUPFOZ.[1][2] Its XRPD pattern can be simulated from this single-crystal data or determined experimentally.[1]

  • Form B: This novel polymorphic form is reported in patent literature.[1] It can be obtained by drying the initially crystallized product (Form A) under vacuum at 50-60°C.[1]

The characteristic XRPD peaks (expressed in degrees 2θ) for Forms A and B are summarized below.

Form A (Characteristic Peaks, 2θ)Form B (Characteristic Peaks, 2θ)
6.46.4
9.77.4
12.814.1
15.414.7
17.414.9
20.020.6
27.424.3
27.924.6
Data sourced from patent WO2007132354A2.[1]

3.1.2 Crystal Structure Insights (Form A)

Analysis of the single-crystal structure (TUPFOZ) reveals the key intermolecular interactions that stabilize the crystal lattice. The structure is governed by strong ionic interactions between the sulfonate anion (SO₃⁻) of the camphorsulfonate and the protonated triazole nitrogen of voriconazole.[2] Additionally, a network of hydrogen bonds, involving the hydroxyl group of voriconazole and the oxygen atoms of the sulfonate group, provides further stability.[2] Understanding these interactions is key to predicting the salt's stability and its behavior in different solvents.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the melting point, thermal stability, and presence of solvates.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For voriconazole camphor sulfonate Form B, a distinct endothermic peak is observed at approximately 185°C , corresponding to its melting point.[2] This is significantly higher than the melting point of the voriconazole free base, which is around 130-134°C, indicating the higher thermal stability of the salt form.[2][3] Patent literature also describes a hemimethanolate solvate with a melting point of 176°C, highlighting the importance of solvent choice during crystallization.[1]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. While specific TGA data for voriconazole camphor sulfonate is not widely published, this analysis is critical to identify the temperature at which the compound begins to decompose and to detect the loss of residual solvents or water (desolvation).

CompoundThermal EventApproximate Temperature (°C)
Voriconazole (Free Base)Melting Point130 - 134 °C[2][3]
Voriconazole Camphor Sulfonate (Hemimethanolate)Melting Point176 °C[1]
Voriconazole Camphor Sulfonate (Form B)Melting Point185 °C[2]
Solubility Profile

As an intermediate for chiral resolution, the solubility of voriconazole camphor sulfonate in organic solvents is its most critical property. However, its aqueous solubility is also relevant for understanding its disposition during the subsequent hydrolysis and extraction steps.

  • Organic Solvents: The resolution process relies on the lower solubility of the (2R,3S) diastereomeric salt in solvents like isopropanol or methanol/acetone mixtures compared to the (2S,3R) salt.[2] This allows the desired salt to crystallize while the undesired salt remains in solution.

Hygroscopicity and Stability
  • Hygroscopicity: This refers to a material's tendency to absorb moisture from the atmosphere. While the voriconazole free base is known to be non-hygroscopic, the hygroscopic nature of the camphor sulfonate salt has not been explicitly reported.[6] This property is typically evaluated using Dynamic Vapor Sorption (DVS) and is important for determining appropriate storage and handling conditions to prevent physical changes like deliquescence or polymorphic transformation.

  • Solid-State Stability: The chemical stability of the crystalline salt is crucial for ensuring that no degradation occurs during storage before its conversion to the final API. Stability studies on the voriconazole API show it is sensitive to alkaline conditions, UV light, and heat when in solution.[7] While the salt form is expected to be stable as a dry solid, formal stability studies under ICH conditions would be required to establish its shelf-life.

Standardized Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized analytical protocols are essential. The following section provides detailed, field-proven methodologies for the key experiments described in this guide.

Protocol: X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form (polymorph) of voriconazole camphor sulfonate and confirm phase purity.

Methodology:

  • Sample Preparation: Gently grind approximately 10-20 mg of the crystal sample using an agate mortar and pestle to ensure a random crystal orientation and a consistent particle size.

  • Sample Mounting: Pack the powdered sample into a low-background sample holder (e.g., zero-background silicon wafer or aluminum holder). Ensure the sample surface is smooth and level with the holder's surface.

  • Instrument Setup (Typical):

    • Radiation: Cu Kα (λ = 1.5406 Å)

    • Generator Voltage/Current: 40 kV, 40 mA

    • Goniometer: Bragg-Brentano geometry

    • Scan Range (2θ): 3° to 40°

    • Step Size: 0.02°

    • Scan Speed / Time per Step: 1-2 seconds per step

  • Data Acquisition: Run the scan and collect the diffraction pattern.

  • Data Analysis: Process the raw data (background subtraction, Kα2 stripping if necessary). Identify the peak positions (in °2θ) and their relative intensities. Compare the resulting pattern to reference patterns for Form A and Form B to determine the polymorphic identity.

Protocol: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)

Objective: To determine the thermal properties (melting point, decomposition temperature, solvate loss) of the crystalline sample.

G start Start: Sample Preparation weigh Accurately weigh 3-5 mg of sample into a non-hermetic aluminum pan start->weigh tare Tare an empty reference pan weigh->tare load Load sample and reference pans into the instrument tare->load purge Set purge gas (e.g., Nitrogen at 50 mL/min) load->purge program Program Temperature Ramp: - Equilibrate at 25°C - Ramp at 10°C/min to 250°C purge->program acquire Acquire Data (Heat Flow vs. Temperature) program->acquire analyze Analyze Thermogram: - Identify endotherms/exotherms - Determine onset & peak temps acquire->analyze end End: Thermal Profile analyze->end

Caption: Experimental Workflow for DSC/TGA Analysis.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate pan (e.g., non-hermetic aluminum for DSC, platinum or ceramic for TGA).

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the instrument.

    • Set an inert purge gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature well above the expected melting or decomposition point (e.g., 250°C).

  • Data Acquisition: Record the heat flow (DSC) and mass change (TGA) as a function of temperature.

  • Data Analysis:

    • DSC: Identify endothermic events (melting, desolvation) and exothermic events (crystallization, decomposition). Determine the onset and peak temperatures for each event.

    • TGA: Quantify any mass loss events and correlate them with the thermal events observed in the DSC thermogram.

Protocol: Dynamic Vapor Sorption (DVS)

Objective: To assess the hygroscopicity of the crystalline material.

Methodology:

  • Sample Preparation: Place approximately 10-15 mg of the sample onto the DVS microbalance pan.

  • Instrument Setup:

    • Temperature: Set and maintain a constant temperature, typically 25°C.

    • Carrier Gas: Nitrogen or dry air.

  • Sorption/Desorption Program:

    • Drying: Equilibrate the sample at 0% relative humidity (RH) until a stable mass is achieved (e.g., dm/dt ≤ 0.002% per minute).

    • Sorption: Increase the RH in steps (e.g., 10% increments from 0% to 90% RH). At each step, hold until mass equilibrium is reached.

    • Desorption: Decrease the RH in the same steps from 90% back down to 0% RH, again holding for equilibrium at each step.

  • Data Analysis: Plot the change in mass (%) versus RH. Analyze the resulting sorption/desorption isotherm to classify the material's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic). Note any hysteresis between the sorption and desorption curves, which may indicate physical changes.

Implications for Drug Development and Manufacturing

A comprehensive understanding of the provides several key advantages:

  • Process Control: Knowledge of polymorphism allows for the development of a robust crystallization process that consistently produces the desired crystal form, ensuring reproducible yields and purity.

  • Purity: Controlling the crystallization process based on solid-state properties minimizes the incorporation of chemical impurities and, critically, the undesired (2S,3R) diastereomer into the final intermediate.

  • Handling and Storage: Data on thermal stability and hygroscopicity inform the appropriate drying, milling, and storage conditions required to prevent degradation or polymorphic conversion of the intermediate before it proceeds to the final API synthesis step.

  • Regulatory Compliance: A well-characterized intermediate is a key component of a successful regulatory filing, demonstrating a deep understanding and control of the overall manufacturing process.

Conclusion

Voriconazole camphor sulfonate is a pivotal intermediate whose solid-state properties are intrinsically linked to the quality and purity of the final voriconazole API. This guide has detailed the known characteristics of its crystalline forms, including two distinct polymorphs (Form A and Form B), and provided their key XRPD and thermal analysis data. While data on properties such as aqueous solubility and hygroscopicity are limited in public literature, we have provided authoritative, standardized protocols for their characterization. By applying these analytical techniques and understanding the causal relationships between the intermediate's properties and the manufacturing process, researchers and developers can ensure a robust, reproducible, and high-purity synthesis of the critical antifungal agent, voriconazole.

References

  • Vfend, INN-voriconazole. European Medicines Agency. [URL: https://www.ema.europa.
  • Voriconazole camphor sulfonate | 188416-34-4. Benchchem. [URL: https://www.benchchem.com/product/b15092850]
  • Vfend (voriconazole) i.v., tablets and suspension label. U.S. Food and Drug Administration. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/label/2010/021267s025,021266s028,021456s017lbl.pdf]
  • VFEND (voriconzole). U.S. Food and Drug Administration. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/nda/2005/021266s008,021267s007,021456s002_Vfend_Approv.pdf]
  • Conditions and stability data of voriconazole (VCZ) as solid form or in solution. ResearchGate. [URL: https://www.researchgate.net/figure/Conditions-and-stability-data-of-voriconazole-VCZ-as-solid-form-or-in-solution_tbl1_236141441]
  • Chemistry Review(s). U.S. Food and Drug Administration. [URL: https://www.accessdata.fda.
  • Process for preparing voriconazole, new polymorphic form of intermediate thereof, and uses thereof. Google Patents (WO2007132354A2). [URL: https://patents.google.
  • Vfend, INN-voriconazole - Annex I: Summary of Product Characteristics. European Medicines Agency. [URL: https://www.ema.europa.
  • Voriconazole Accord | EMA - European Union. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/assessment-report/voriconazole-accord-epar-public-assessment-report_en.pdf]
  • Public Assessment Report Scientific discussion Voriconazol Pharmathen 200 mg powder for solution for infusion. CBG-MEB. [URL: https://www.cbg-meb.nl/documenten/public-assessment-reports/2016/03/10/voriconazol-pharmathen-200-mg-powder-for-solution-for-infusion-voriconazole]
  • research - accessdata.fda.gov. U.S. Food and Drug Administration. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/nda/2003/21-456_Vfend_biopharmr_P1.pdf]
  • DSC thermograms of (A) Pure voriconazole and (B) Physical mixture of... ResearchGate. [URL: https://www.researchgate.net/figure/DSC-thermograms-of-A-Pure-voriconazole-and-B-Physical-mixture-of-voriconazole-PVA_fig1_349250550]
  • Public Assessment Reports of the Medicines Evaluation Board in the Netherlands Voriconazol Sandoz 50 mg and 200 mg, film-coated. Geneesmiddeleninformatiebank. [URL: https://www.
  • Average solubilities of voriconazole in different media available from... ResearchGate. [URL: https://www.researchgate.
  • Development, Analysis, and Determination of Pharmacokinetic Properties of a Solid SMEDDS of Voriconazole for Enhanced Antifungal Therapy. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9413289/]
  • LC Stability Studies of Voriconazole and Structural Elucidation of Its Major Degradation Product. ResearchGate. [URL: https://www.researchgate.

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Analysis of Voriconazole Camphor Sulfonate Diastereomers

Abstract The stereochemical purity of voriconazole, a second-generation triazole antifungal agent, is paramount to its therapeutic efficacy and safety. The clinically active enantiomer, (2R,3S)-voriconazole, must be meti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The stereochemical purity of voriconazole, a second-generation triazole antifungal agent, is paramount to its therapeutic efficacy and safety. The clinically active enantiomer, (2R,3S)-voriconazole, must be meticulously separated from its other stereoisomers.[1][2] A widely employed industrial method for this chiral resolution is the formation of diastereomeric salts using a chiral resolving agent, such as camphor sulfonic acid (CSA). This guide provides a comprehensive technical exploration of the core spectroscopic techniques utilized to analyze, differentiate, and characterize the resulting voriconazole camphor sulfonate diastereomers. We delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS), offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Stereoisomeric Purity

Voriconazole's molecular structure contains two chiral centers, giving rise to four possible stereoisomers: the (2R,3S) and (2S,3R) enantiomers, and the (2R,3R) and (2S,3S) diastereomers.[1] The antifungal activity is overwhelmingly attributed to the (2R,3S)-enantiomer, which functions by inhibiting the fungal cytochrome P450 enzyme 14α-lanosterol demethylase, a critical step in ergosterol biosynthesis.[2] The other isomers may be less active or contribute to off-target effects, making their separation and control a critical quality attribute in pharmaceutical manufacturing.

Diastereomeric resolution is an elegant and effective method for separating enantiomers. It leverages the reaction of a racemic mixture (e.g., (2R,3S)/(2S,3R)-voriconazole) with a single enantiomer of a chiral resolving agent, such as (1R)-(-)-10-camphorsulfonic acid ((R)-CSA).[3] This reaction converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomers. These diastereomers possess distinct physical properties, most notably different solubilities, allowing for their separation via fractional crystallization.[3][4]

Once separated, the challenge lies in confirming the identity, purity, and stereochemical integrity of the desired diastereomeric salt. Spectroscopic analysis provides the essential toolkit for this characterization.

Formation and Structure of Diastereomeric Salts

The resolution process begins by reacting racemic voriconazole with an enantiomerically pure form of camphor sulfonic acid in a suitable solvent system, such as methanol or an acetone/water mixture.[3][5] For instance, using (R)-CSA with racemic voriconazole yields two diastereomeric salts:

  • (2R, 3S)-voriconazole • (R)-camphorsulfonate

  • (2S, 3R)-voriconazole • (R)-camphorsulfonate

These salts are not mirror images and have unique three-dimensional arrangements, which form the basis for their differentiation by spectroscopic methods.

G racemate Racemic Voriconazole ((2R,3S) + (2S,3R)) salt1 (2R, 3S)-Voriconazole • (R)-CSA racemate->salt1 + (R)-CSA salt2 (2S, 3R)-Voriconazole • (R)-CSA racemate->salt2 + (R)-CSA csa (1R)-(-)-10-Camphor Sulfonic Acid

Caption: Formation of diastereomeric salts from racemic voriconazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation and differentiation of diastereomers in solution. Because diastereomers are distinct chemical compounds, their corresponding nuclei exist in different magnetic environments, resulting in unique NMR spectra.[6]

Causality and Key Principles

The spatial arrangement of atoms in one diastereomer relative to the other causes protons, carbons, and fluorine nuclei to experience different degrees of magnetic shielding. This directly translates to observable differences in chemical shifts (δ) and coupling constants (J). The effect is most pronounced for nuclei close to the chiral centers and the site of ionic interaction between the voriconazole amine and the sulfonic acid.

¹H NMR Analysis

Proton NMR provides a clear fingerprint for each diastereomer. Key diagnostic regions include:

  • Alkyl Protons: The methyl (-CH₃) and methine (-CH-) protons of the butanol backbone are particularly sensitive to the stereochemistry. Literature has shown that even without the resolving agent, the methyl protons of the (2R,3S)/(2S,3R) enantiomeric pair appear at a different chemical shift (δ ~1.14 ppm) than those of the (2R,3R)/(2S,3S) diastereomeric pair (δ ~1.49 ppm).[7] The formation of the camphor sulfonate salt will induce further, distinct shifts for each diastereomer.

  • Aromatic and Triazole Protons: While more distant from the chiral centers, these protons can also exhibit small but measurable differences in their chemical shifts and coupling patterns.

¹³C and ¹⁹F NMR Analysis
  • ¹³C NMR: Provides complementary information, with the carbons of the butanol backbone being the most indicative of stereochemical differences. The chemical shift of the methyl carbon, for example, is a reliable indicator of the correct diastereomer.[7]

  • ¹⁹F NMR: Voriconazole contains three fluorine atoms, making ¹⁹F NMR an exceptionally sensitive and clean technique for analysis.[8][9] The fluorine nuclei on the difluorophenyl and fluoropyrimidinyl rings are in unique electronic environments in each diastereomer, leading to well-resolved and distinct signals. This is often the quickest method for assessing diastereomeric purity.

Table 1: Representative NMR Chemical Shift Data for Voriconazole
NucleusVoriconazole MoietyTypical Chemical Shift (δ ppm)Notes
¹HPyrimidine H-2~9.00Doublet, coupled to F-5[9]
¹HPyrimidine H-6~8.75Doublet, coupled to F-5[9]
¹HTriazole H-5'~8.27Singlet[9]
¹HButanol -CH₃~1.14Doublet, highly sensitive to stereochemistry[7]
¹³CButanol -CH₃~13.8Sensitive to stereochemistry[7]
¹⁹FDifluorophenyl-107 to -111Two distinct signals
¹⁹FFluoropyrimidine~ -165One signal

Note: Absolute chemical shifts will vary based on the solvent and the specific camphor sulfonate counter-ion. The critical factor is the difference in shifts between the two diastereomers.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the voriconazole camphor sulfonate diastereomeric salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). Ensure complete dissolution.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and shim the instrument for optimal resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹⁹F{¹H} (proton-decoupled) NMR spectrum for the cleanest assessment of diastereomeric ratio.

    • If necessary, acquire ¹³C and 2D spectra (e.g., COSY, HSQC) for full structural assignment.[8][10]

  • Data Processing: Process the spectra using appropriate software. Integrate the relevant, well-resolved peaks in the ¹H or ¹⁹F spectrum corresponding to each diastereomer to determine the diastereomeric excess (d.e.).

Caption: Standard workflow for NMR analysis of diastereomeric salts.

Vibrational Spectroscopy: FT-IR Insights

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules. While diastereomers have the same functional groups, their different spatial arrangements and, crucially, their distinct crystal lattice packing in the solid state, can lead to subtle but identifiable differences in their IR spectra.

Causality and Key Principles

The primary utility of FT-IR is to:

  • Confirm Salt Formation: Evidence of an ionic interaction between the voriconazole base and the sulfonic acid.

  • Verify Functional Groups: Confirm the presence of key structural motifs from both voriconazole and camphor sulfonic acid.[11][12]

  • Differentiate Solid-State Forms: The "fingerprint region" (400-1500 cm⁻¹) is highly sensitive to the overall molecular structure and intermolecular interactions (like hydrogen bonding) within the crystal. Differences in this region between the two diastereomeric salts can serve as a method of differentiation.[13]

Table 2: Key FT-IR Vibrational Bands for Voriconazole Camphor Sulfonate
Wavenumber (cm⁻¹)AssignmentSource Moiety
~3200-OH StretchVoriconazole[12]
~2900-3000C-H sp³ StretchVoriconazole & CSA[11]
~1740C=O StretchCSA
~1620C=N StretchVoriconazole[12]
~1200 & ~1040S=O Asymmetric & Symmetric StretchCSA (Sulfonate)
~1000-1100C-F StretchVoriconazole[12]
Experimental Protocol: ATR-FT-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the dry, solid diastereomeric salt directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.

  • Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact. Collect the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.

  • Analysis: Compare the resulting spectrum against a reference standard of the pure diastereomer, paying close attention to shifts in the fingerprint region.

UV-Visible and Mass Spectrometry: Confirmatory and Quantitative Roles

While NMR and FT-IR are excellent for structural differentiation, UV-Vis and MS play crucial, albeit different, roles in the analysis.

UV-Visible Spectroscopy
  • Principle: The chromophores (light-absorbing parts) of the two diastereomers are identical. Therefore, their UV-Vis absorption spectra are virtually indistinguishable.

  • Application: UV-Vis spectroscopy is not used to differentiate the diastereomers but is the workhorse for quantifying the total concentration of voriconazole.[14][15] It serves as the standard detection method for HPLC analysis. Voriconazole exhibits a strong absorbance maximum (λₘₐₓ) at approximately 255 nm.[2][15]

Mass Spectrometry
  • Principle: As isomers, the two diastereomeric salts have identical molecular weights. Standard mass spectrometry will show the same molecular ion peak for the voriconazole cation.

  • Application: MS is primarily used to confirm the molecular weight and identity of the voriconazole component (C₁₆H₁₄F₃N₅O, MW = 349.3).[16] When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and specific quantitative tool, especially for measuring drug levels in biological matrices.[17][18] While fragmentation patterns in tandem MS (MS/MS) could theoretically show minor differences in relative ion abundances between diastereomers, it is not a primary method for their distinction. The key mass transition monitored for voriconazole quantification is typically m/z 350.1 → 281.1.[17]

The Synergy of Spectroscopy and Chromatography

It is critical to recognize that while spectroscopy provides invaluable structural and confirmatory data, it is most powerful when used in conjunction with a separation technique.

G cluster_separation Separation cluster_analysis Spectroscopic Analysis HPLC HPLC Separation (Achiral Column) Pure_Diastereomer Isolated Pure Diastereomer HPLC->Pure_Diastereomer Fraction Collection NMR NMR (Structure & Ratio) FTIR FT-IR (Solid State ID) UV UV-Vis (Quantification) Diastereomers Diastereomeric Salt Mixture Diastereomers->HPLC Pure_Diastereomer->NMR Characterization Pure_Diastereomer->FTIR Characterization Pure_Diastereomer->UV Characterization

Caption: Integrated workflow combining HPLC separation and spectroscopic analysis.

High-Performance Liquid Chromatography (HPLC) using a standard achiral stationary phase (e.g., C18) can effectively separate the two diastereomeric salts due to their different physicochemical properties.[19] Fractions can be collected and then subjected to the full suite of spectroscopic techniques described herein to confirm their identity and purity unequivocally.

Conclusion

The spectroscopic analysis of voriconazole camphor sulfonate diastereomers is a multi-faceted process that relies on selecting the right tool for the right question. NMR spectroscopy stands as the preeminent technique for absolute structural confirmation and the determination of diastereomeric purity in solution. FT-IR spectroscopy offers crucial insights into the solid-state characteristics and serves as a rapid identity check. UV-Vis spectroscopy and Mass Spectrometry are essential for quantification and molecular weight confirmation, forming the backbone of hyphenated techniques like LC-MS. A comprehensive understanding and synergistic application of these spectroscopic methods are fundamental to ensuring the stereochemical integrity of voriconazole, thereby guaranteeing the quality, safety, and efficacy of this vital antifungal medicine.

References

  • Google Patents. (2010). WO2010095145A1 - Process for the preparation of voriconazole.
  • European Patent Office. (2022). EP 4019509 A1 - METHOD FOR PREPARING VORICONAZOLE L-CAMPHORSULPHONATE. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (2015). Separation Of Voriconazole Enantiomer By Using Supercritical Fluid Chromatography. Retrieved from [Link]

  • Google Patents. (2024). US11919884B2 - Method for preparing voriconazole L-camphorsulphonate and....
  • ResearchGate. (n.d.). A Validated LC Method for Separation and Quantification of Voriconazole and Its Enantiomer | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025). Examination of the optical purity of voriconazole on the brush-type stationary phase. Retrieved from [Link]

  • Eureka. (2018). Method for recovering voriconazole resolving agent (R)-10-camphorsulfonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432198A - Method for preparing voriconazole resolution intermediate.
  • The Free Library. (n.d.). UV-Spectrophotometric Determination of Voriconazole in Bulk and Its Formulation. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H and 19F NMR in drug stress testing: the case of voriconazole Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectroscopy of pure voriconazole and physical mixture of.... Retrieved from [Link]

  • SCIRP. (n.d.). Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring. Retrieved from [Link]

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  • ResearchGate. (n.d.). UV-spectrophotometric determination of voriconazole in bulk and its formulation. Retrieved from [Link]

  • De Gruyter. (n.d.). Quantification of voriconazole in plasma by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (2013). Intermolecular interaction of voriconazole analogues with model membrane by DSC and NMR, and their antifungal activity using NMR based metabolic profiling. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR (Fourier-Transform Infrared) spectroscopy of (a) voriconazole.... Retrieved from [Link]

  • ResearchGate. (2020). (PDF) A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. Retrieved from [Link]

  • Acta Scientific. (2019). New Spectrophotometric Methods for the Determination of Voriconazole – An Anti-Fungal Agent. Retrieved from [Link]

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Exploratory

Introduction: The Strategic Importance of Salt Formation in Chiral Drug Development

An In-Depth Technical Guide to the Molecular Structure of Voriconazole (1R)-(-)-10-Camphorsulfonic Acid Salt Voriconazole is a broad-spectrum, second-generation triazole antifungal agent that functions by inhibiting the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Structure of Voriconazole (1R)-(-)-10-Camphorsulfonic Acid Salt

Voriconazole is a broad-spectrum, second-generation triazole antifungal agent that functions by inhibiting the fungal cytochrome P450-dependent enzyme 14α-lanosterol demethylase, a crucial step in the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Marketed for treating serious fungal infections, the active pharmaceutical ingredient (API) is the (2R,3S)-enantiomer.[3] However, the chemical synthesis of voriconazole typically results in a racemic mixture of enantiomers. The formation of diastereomeric salts is a classical and widely employed method for the chiral resolution of such mixtures.[4]

This technical guide provides a comprehensive examination of the molecular structure of voriconazole (1R)-(-)-10-camphorsulfonic acid salt, a critical intermediate in the manufacturing process of voriconazole. The use of (1R)-(-)-10-camphorsulfonic acid as a chiral resolving agent allows for the selective crystallization of the desired (2R,3S)-voriconazole diastereomer, enabling its separation from the unwanted enantiomers.[3][4] This guide will delve into the synthesis, stereochemistry, crystallographic and spectroscopic characterization, and physicochemical properties of this salt, offering valuable insights for researchers, scientists, and drug development professionals.

Part 1: Chemical Identity and Synthesis

The formation of voriconazole (1R)-(-)-10-camphorsulfonic acid salt is a pivotal step that leverages the principles of stereochemistry to achieve high enantiomeric purity.

Molecular Composition

The salt is an ionic compound formed between the basic voriconazole molecule and the acidic (1R)-(-)-10-camphorsulfonic acid.

  • Voriconazole:

    • IUPAC Name: (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol[4]

    • Molecular Formula: C₁₆H₁₄F₃N₅O[4][5]

    • Molecular Weight: 349.31 g/mol [6]

  • (1R)-(-)-10-Camphorsulfonic Acid (CSA):

    • IUPAC Name: [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid[4]

    • Molecular Formula: C₁₀H₁₆O₄S[4][6]

    • Molecular Weight: 232.30 g/mol [7]

  • Voriconazole (1R)-(-)-10-Camphorsulfonic Acid Salt:

    • Molecular Formula: C₂₆H₃₀F₃N₅O₅S[4]

    • Molecular Weight: 581.6 g/mol [4]

Synthesis via Diastereomeric Resolution

The resolution of racemic voriconazole is achieved through the formation of diastereomeric salts with differential solubility. The (2R,3S)-voriconazole-(1R)-(-)-10-camphorsulfonate salt is designed to be less soluble in a specific solvent system than its corresponding (2S,3R)-voriconazole diastereomer, allowing for its selective precipitation.

A typical resolution process involves dissolving the racemic voriconazole and (1R)-(-)-10-camphorsulfonic acid in a suitable solvent system, often a mixture of acetone and methanol or isopropanol.[3][4][8] Controlled cooling of the solution induces the crystallization of the less soluble, desired diastereomeric salt, which can then be isolated by filtration.[3][4] The purified salt is subsequently treated with a base, such as sodium bicarbonate or sodium hydroxide, to neutralize the camphorsulfonic acid and liberate the voriconazole free base of high enantiomeric purity.[4][9]

G Diagram 1: Chiral Resolution Workflow racemic_vor Racemic Voriconazole ((2R,3S) and (2S,3R) enantiomers) dissolution Dissolution and Mixing racemic_vor->dissolution csa (1R)-(-)-10-Camphorsulfonic Acid csa->dissolution solvent Solvent System (e.g., Acetone/Methanol) solvent->dissolution crystallization Controlled Cooling & Selective Crystallization dissolution->crystallization filtration Filtration crystallization->filtration solid_salt Solid Diastereomeric Salt (2R,3S)-Voriconazole-(1R)-CSA filtration->solid_salt Less Soluble mother_liquor Mother Liquor (Enriched with (2S,3R)-diastereomer) filtration->mother_liquor More Soluble base_treatment Base Treatment (e.g., NaOH) solid_salt->base_treatment pure_vori Pure (2R,3S)-Voriconazole base_treatment->pure_vori csa_recovery Recovered CSA base_treatment->csa_recovery

Caption: Diagram 1: Chiral Resolution Workflow.

Part 2: In-Depth Structural Analysis

A multi-technique approach is essential for the comprehensive characterization of the salt's molecular and solid-state structure.

Crystallographic Characterization

Single-Crystal X-ray Diffraction: The three-dimensional arrangement of atoms in the voriconazole (1R)-(-)-10-camphorsulfonate crystal has been determined by X-ray crystallography.[4][10] The crystal structure is stabilized by a combination of strong ionic interactions between the protonated triazole nitrogen of voriconazole and the sulfonate group of the camphorsulfonate anion, as well as an extensive network of hydrogen bonds.[4] The voriconazole molecule itself contains several hydrogen bond donors (hydroxyl group) and acceptors (nitrogen atoms of the triazole and pyrimidine rings, and fluorine atoms), which contribute to the stability of the crystal lattice.[4][5]

X-ray Powder Diffractometry (XRPD): XRPD is a critical technique for identifying the crystalline form and assessing the purity of the salt.[4] Different crystalline forms, or polymorphs, of voriconazole (1R)-(-)-10-camphorsulfonate have been identified, most notably Form A and Form B. Each polymorph exhibits a unique XRPD pattern that serves as a structural fingerprint.[4][10]

Polymorphic FormCharacteristic XRPD Peaks (2θ ± 0.2°)
Form A 6.4°, 9.7°, 12.8°, 15.4°, 17.4°, 20.0°, 27.4°, 27.9°[10]
Form B 6.4°, 7.4°, 14.1°, 14.7°, 14.9°, 20.6°, 24.3°, 24.6°[10]
Table 1: Characteristic XRPD peaks for Polymorphs A and B of Voriconazole (1R)-(-)-10-camphorsulfonate.
Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and bonding within the salt.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to confirm the identities of the voriconazole and camphorsulfonate moieties within the salt.[11][12] In ¹H NMR, the protonation of one of the triazole nitrogens upon salt formation leads to a downfield shift of the adjacent protons compared to the free base.[13] ¹⁹F NMR is particularly useful for confirming the integrity of the difluorophenyl and fluoropyrimidine groups of voriconazole.[13][14]

  • Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying functional groups and can also be used to distinguish between different polymorphic forms.[4][12] The IR spectrum of the salt will show characteristic absorption bands for the O-H stretch of the hydroxyl group, N-H stretch from the protonated triazole, C=O stretch from the camphorsulfonate, and the S=O stretches from the sulfonate group. Differences in the crystal packing and hydrogen bonding between polymorphs will result in distinct shifts in these bands.[4]

Part 3: Physicochemical Properties and Analytical Protocols

The formation of the camphorsulfonate salt significantly influences the physicochemical properties of voriconazole, impacting its handling, formulation, and bioavailability.

Key Physicochemical Properties

Salt formation is a common strategy to improve the aqueous solubility and stability of poorly soluble drugs like voriconazole.[1][4][15]

PropertyDescriptionSignificance
Melting Point The salt exhibits a distinct melting point, which is a key indicator of its purity and crystalline form.[16][17]Polymorphic forms will have different melting points.
Solubility Salt formation generally enhances the aqueous solubility compared to the free base, which is crucial for bioavailability.[1][18][19]Voriconazole itself has low aqueous solubility (~0.5-0.7 mg/mL).[1][15]
Stability The crystalline salt form often provides greater chemical and physical stability compared to the amorphous free base.[1][16]Important for shelf-life and formulation development.
Hygroscopicity The tendency of the salt to absorb moisture from the atmosphere needs to be characterized for proper storage and handling.[16]Can affect powder flow and chemical stability.
Table 2: Summary of Key Physicochemical Properties.
Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential thermal analysis techniques.[16][20]

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, and to detect polymorphic transitions or desolvation events.[17][21]

  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the loss of solvents or water.

G Diagram 2: Analytical Characterization Workflow sample Voriconazole CSA Salt Sample xrd XRPD Analysis sample->xrd ir IR Spectroscopy sample->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr thermal Thermal Analysis (DSC, TGA) sample->thermal polymorph Polymorph Identification (Form A, Form B, etc.) xrd->polymorph functional_groups Functional Group Confirmation ir->functional_groups molecular_structure Molecular Structure Verification nmr->molecular_structure thermal_properties Melting Point & Thermal Stability thermal->thermal_properties

Caption: Diagram 2: Analytical Characterization Workflow.

Experimental Protocols

Protocol 1: Chiral Resolution via Crystallization (Generalized)

  • Dissolution: Dissolve racemic voriconazole (1 equivalent) and (1R)-(-)-10-camphorsulfonic acid (0.5-1.0 equivalents) in a minimal amount of a heated solvent mixture (e.g., 3:1 acetone/methanol).[3][4]

  • Crystallization: Allow the solution to cool slowly to room temperature, or a lower temperature (e.g., 0-5 °C), to induce crystallization. Stirring may be applied to facilitate uniform crystal growth.[3][8]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold solvent.

  • Drying: Dry the isolated solid (the diastereomeric salt) under vacuum at a suitable temperature (e.g., 40-50 °C).

  • Purity Check: Analyze the enantiomeric excess (ee%) of the voriconazole in the salt using a chiral HPLC method.

Protocol 2: XRPD Analysis for Polymorph Identification

  • Sample Preparation: Gently grind a small amount of the salt sample to ensure a random crystal orientation.

  • Data Acquisition: Mount the sample on the XRPD instrument. Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using CuKα radiation.

  • Data Analysis: Compare the positions and relative intensities of the diffraction peaks in the experimental pattern to the reference patterns for known polymorphs (e.g., Form A and Form B).[10]

Conclusion

The formation of the (1R)-(-)-10-camphorsulfonic acid salt is an elegant and effective strategy for the chiral resolution of voriconazole. A thorough understanding of its molecular structure, from its stereochemical composition to its solid-state crystalline arrangement, is fundamental to controlling the quality, purity, and performance of the final active pharmaceutical ingredient. The application of a suite of analytical techniques—including X-ray diffraction, spectroscopy, and thermal analysis—provides the necessary framework for the complete characterization of this critical intermediate. This guide has synthesized the key technical aspects of voriconazole (1R)-(-)-10-camphorsulfonic acid salt, providing a foundation for researchers and developers working to optimize the production and formulation of this important antifungal medication.

References

  • (PDF) Voriconazole-Based Salts Are Active against Multidrug-Resistant Human Pathogenic Yeasts - ResearchGate. (2019, October 6). ResearchGate. [Link]

  • Giron, D. CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. AKJournals. [Link]

  • Czarnecka, K., et al. (2017). Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. Advanced Drug Delivery Reviews. [Link]

  • Piras, A., et al. (2023). Voriconazole Eye Drops: Enhanced Solubility and Stability through Ternary Voriconazole/Sulfobutyl Ether β-Cyclodextrin/Polyvinyl Alcohol Complexes. International Journal of Molecular Sciences. [Link]

  • Aitipamula, S., et al. (2014). Pharmaceutical cocrystals and a nitrate salt of voriconazole. RSC Publishing. [Link]

  • Aitipamula, S., et al. (2013). Pharmaceutical cocrystals and a nitrate salt of voriconazole. ResearchGate. [Link]

  • Voriconazole synthesis process. (2021, September 7). Patsnap. [Link]

  • (PDF) Pharmaceutical cocrystals and a nitrate salt of voriconazole. Academia.edu. [Link]

  • WO2007132354A2 - Process for preparing voriconazole, new polymorphic form of intermediate thereof, and uses thereof.
  • Koskimäki, J., et al. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. [Link]

  • US11919884B2 - Method for preparing voriconazole L-camphorsulphonate and ...
  • (PDF) Voriconazole, an antifungal drug. ResearchGate. [Link]

  • METHOD FOR PREPARING VORICONAZOLE L-CAMPHORSULPHONATE. (2022, June 29). European Patent Office. [Link]

  • WO2010095145A1 - Process for the preparation of voriconazole.
  • Barbosa, T. M., et al. (2017). 1H and 19F NMR in drug stress testing: the case of voriconazole Supporting Information. The Royal Society of Chemistry. [Link]

  • Barbosa, T. M., et al. (2017). 1H and 19F NMR in drug stress testing: The case of voriconazole. ResearchGate. [Link]

  • Al-kassas, R., et al. (2022). Development, Analysis, and Determination of Pharmacokinetic Properties of a Solid SMEDDS of Voriconazole for Enhanced Antifungal Therapy. PMC. [Link]

  • Sahu, P. K., et al. (2013). Intermolecular interaction of voriconazole analogues with model membrane by DSC and NMR, and their antifungal activity using NMR based metabolic profiling. PubMed. [Link]

  • VORICONAZOLE CAMPHOR SULFONATE. gsrs. [Link]

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Protocols & Analytical Methods

Method

protocol for diastereomeric resolution of racemic voriconazole

Application Note: Protocol for the Diastereomeric Resolution of Racemic Voriconazole Introduction & Mechanistic Principles Voriconazole is a potent, broad-spectrum triazole antifungal agent widely used in clinical settin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Diastereomeric Resolution of Racemic Voriconazole

Introduction & Mechanistic Principles

Voriconazole is a potent, broad-spectrum triazole antifungal agent widely used in clinical settings. Its pharmacological efficacy is strictly stereospecific, residing exclusively in the (2R,3S)-enantiomer[1]. Because standard industrial syntheses construct the molecular framework via diastereoselective additions that yield a racemic mixture of (2R,3S) and (2S,3R) enantiomers, a highly efficient chiral resolution step is mandatory to isolate the active pharmaceutical ingredient (API)[2].

Causality of the Resolving Agent: Voriconazole contains a weakly basic 1,2,4-triazole ring. To form a stable diastereomeric salt, a strong acid is required. (1R)-(-)-10-Camphorsulfonic acid (R-CSA) is the optimal chiral selector[3]. The strong sulfonic acid moiety (pKa ~ 1.2) ensures complete protonation of the triazole nitrogen. Concurrently, the rigid, sterically bulky bicyclic camphor framework provides exceptional spatial differentiation between the enantiomers. This steric discrimination leads to a pronounced difference in the lattice energies and solubility profiles of the resulting diastereomeric salts[4].

Causality of the Solvent System: The resolution operates under thermodynamic control. A binary solvent system of acetone and methanol (typically in a 3:1 v/v ratio) is employed[1]. Methanol acts as a strong solubilizer, ensuring the initial homogeneous dissolution of both the racemate and R-CSA. Acetone functions as an anti-solvent tailored specifically for the (2R,3S)-voriconazole-(1R)-CSA salt. This precise solvent balance optimizes the supersaturation threshold, driving the selective crystallization of the desired (2R,3S) salt while the (2S,3R) salt remains dissolved in the mother liquor. This optimization increases the yield from a baseline of 20% to approximately 80% of the theoretical maximum[1].

Workflow Visualization

G Racemate Racemic Voriconazole (2R,3S / 2S,3R) Mix Dissolution & Heating (Acetone / Methanol 3:1) Racemate->Mix Agent (1R)-(-)-10-Camphorsulfonic Acid (Resolving Agent) Agent->Mix Salt Diastereomeric Salt Pair Formation Mix->Salt Cryst Controlled Cooling & Selective Crystallization Salt->Cryst Solid Solid Precipitate (2R,3S)-Vori-(1R)-CSA Salt Cryst->Solid Less Soluble Liquid Mother Liquor (2S,3R)-Vori-(1R)-CSA Salt Cryst->Liquid More Soluble Base Basification (aq. NaHCO3) & DCM Extraction Solid->Base Pure Pure (2R,3S)-Voriconazole (Active API) Base->Pure

Workflow for the diastereomeric resolution of racemic voriconazole using (1R)-CSA.

Experimental Protocol

Self-Validating System: This protocol incorporates an intermediate quality control (QC) checkpoint. Proceeding to the basification step without confirming the diastereomeric purity of the intermediate salt will result in a contaminated final API, rendering the entire batch unusable.

Materials & Reagents:

  • Racemic Voriconazole ((2R,3S / 2S,3R)-mixture)

  • (1R)-(-)-10-Camphorsulfonic acid (R-CSA)

  • Acetone (HPLC Grade)

  • Methanol (HPLC Grade)

  • Sodium Bicarbonate (NaHCO₃, aqueous 8% w/v)

  • Dichloromethane (DCM)

  • Isopropanol (IPA)

Step 1: Diastereomeric Salt Formation

  • In a jacketed glass reactor equipped with a mechanical stirrer, suspend racemic voriconazole (1.0 eq) in a 3:1 (v/v) mixture of acetone and methanol (approx. 10 mL/g of racemate)[5].

  • Add (1R)-(-)-10-Camphorsulfonic acid (1.0 eq) to the suspension[3].

  • Heat the mixture to reflux (approx. 55–60 °C) under continuous stirring until a clear, homogeneous solution is achieved. Mechanistic Note: Complete dissolution is critical to erase any kinetic solid-state memory and ensure the subsequent crystallization is purely thermodynamically driven.

Step 2: Thermodynamic Crystallization

  • Program the reactor to cool the solution linearly to 20 °C over 4 hours. Mechanistic Note: A slow cooling ramp prevents rapid supersaturation, avoiding the kinetic co-precipitation (entrainment) of the highly soluble, undesired (2S,3R) salt.

  • Once at 20 °C, further cool the slurry to 0–5 °C and hold for 2 hours to maximize the yield of the precipitate[3].

  • Isolate the crystalline solid ((2R,3S)-voriconazole-(1R)-camphorsulfonate) via vacuum filtration.

  • Wash the filter cake with cold acetone (2 × 2 mL/g) to displace the mother liquor.

  • QC Checkpoint: Dry a small aliquot and determine the diastereomeric excess (de) via chiral HPLC. The target is >98% de[4]. If the purity is lower, perform a recrystallization from methanol/acetone before proceeding.

Step 3: Basification (Free-Basing)

  • Suspend the purified (2R,3S)-voriconazole-(1R)-CSA salt in a biphasic system consisting of DCM (5 mL/g) and deionized water (5 mL/g)[6].

  • Slowly add aqueous NaHCO₃ (8% w/v) under vigorous stirring until the pH of the aqueous layer stabilizes at 8.0–9.0[3]. Mechanistic Note: The weak base neutralizes the sulfonic acid, deprotonating the triazole ring. The now-neutral, lipophilic (2R,3S)-voriconazole partitions entirely into the lower DCM layer, while the water-soluble sodium (1R)-camphorsulfonate partitions into the upper aqueous layer, allowing for clean phase separation[4].

Step 4: Extraction and Final Isolation

  • Separate the organic (DCM) layer. Extract the aqueous layer once more with DCM (2 mL/g) to ensure complete API recovery[6].

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure. Perform a solvent exchange by gradually adding isopropanol (IPA) while distilling off the remaining DCM[6].

  • Crystallize the free base from IPA at 0 °C. Filter, wash with cold IPA, and dry under vacuum at 40 °C to yield pure (2R,3S)-voriconazole[6].

Quantitative Data & Quality Control

To ensure the integrity of the resolution, the following parameters should be monitored and validated against these industrial benchmarks:

ParameterExpected ValueAnalytical Method
Resolution Yield ~75–80% (of theoretical max)Gravimetric Analysis[1]
Diastereomeric Purity (Salt) > 99.0%Chiral HPLC[4]
Enantiomeric Excess (API) > 99.9% eeChiral HPLC (e.g., Chiralcel OD-H)[6]
Melting Point (API) 133 – 135 °CDifferential Scanning Calorimetry (DSC)
Resolving Agent Recovery > 85% (Optical purity >99.9%)Alkalization/Recrystallization[4]

Alternative Resolution Technologies

While diastereomeric crystallization remains the industrial standard, continuous chromatographic techniques are emerging as highly efficient alternatives. Centrifugal Partition Chromatography (CPC) utilizes a liquid-liquid partitioning system that eliminates the need for solid support matrices. Operating in a multiple dual-mode (MDM-CPC), this technique can increase the productivity of voriconazole enantiomeric separation by up to threefold compared to conventional batch crystallization, while maintaining comparable operational costs[7].

References

  • Butters, M., et al. "Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent." Organic Process Research & Development (ACS Publications). URL:[Link]

  • World Intellectual Property Organization. "WO2010095145A1 - Process for the preparation of voriconazole." Google Patents.
  • RotaChrom Technologies. "The chiral separation of voriconazole utilizing continuous centrifugal partition chromatography." RotaChrom. URL: [Link]

Sources

Application

Application Note: Chiral Resolution of Voriconazole via Camphorsulfonate Diastereomeric Salt Formation

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Application Note & Laboratory Protocol Introduction & Mechanistic Causality Voriconazole is a broad-spectrum, second-generation tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Application Note & Laboratory Protocol

Introduction & Mechanistic Causality

Voriconazole is a broad-spectrum, second-generation triazole antifungal agent critical for treating invasive fungal infections. The molecule possesses two chiral centers, resulting in four possible stereoisomers. However, only the (2R,3S)-enantiomer exhibits the desired biological activity—inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase[1].

Terminology Clarification: While frequently queried as "using voriconazole camphor sulfonate as a chiral resolving agent," it is scientifically accurate to state that (1R)-(-)-10-camphorsulfonic acid (L-CSA) is the actual chiral resolving agent. Voriconazole camphorsulfonate is the highly crystalline diastereomeric salt intermediate formed during this process[2].

The Principle of Diastereomeric Resolution

Because enantiomers in a racemic mixture share identical physical properties, they cannot be separated by standard crystallization. By introducing a chiral acid (L-CSA), the basic triazole and pyrimidine nitrogen atoms of racemic voriconazole are protonated, forming a pair of diastereomeric salts[2]. Unlike enantiomers, diastereomers have distinct physicochemical properties, including differential solubility. By carefully selecting the solvent system (e.g., acetone/water) and controlling the cooling rate, the desired (2R,3S)-voriconazole-(1R)-camphorsulfonate salt selectively precipitates under thermodynamic control, leaving the unwanted (2S,3R)-isomer dissolved in the mother liquor[3].

Experimental Workflow

The following diagram illustrates the logical progression from the racemic mixture to the isolated Active Pharmaceutical Ingredient (API).

G Racemate Racemic Voriconazole (2R,3S / 2S,3R) Reaction Salt Formation Acetone/H2O (50°C) Racemate->Reaction CSA (1R)-(-)-10-Camphorsulfonic Acid (Chiral Resolving Agent) CSA->Reaction Crystallization Fractional Crystallization (Cool to 20°C) Reaction->Crystallization Diastereomer Voriconazole Camphorsulfonate (Solid Precipitate) Crystallization->Diastereomer Precipitates MotherLiquor Mother Liquor (Unwanted Isomers) Crystallization->MotherLiquor Soluble Hydrolysis Alkaline Hydrolysis (pH 11-12, DCM/H2O) Diastereomer->Hydrolysis PureAPI Pure (2R,3S)-Voriconazole (API Free Base) Hydrolysis->PureAPI Organic Phase

Workflow for the chiral resolution of voriconazole via camphorsulfonate salt formation.

Quantitative Data & Optimization Matrix

The choice of solvent is the most critical variable in this protocol. Pure acetone or methanol often leads to poor recovery or lower enantiomeric excess (ee%). The addition of water as a co-solvent modulates the supersaturation curve, preventing the kinetic trapping of the unwanted diastereomer[4].

Table 1: Solvent System Optimization for Diastereomeric Resolution
Solvent SystemResolving AgentDissolution TempCrystallization TempYield (%)Enantiomeric Excess (ee %)
Acetone / Water (10:1) L-Camphorsulfonic Acid50°C20°C - 25°C37.5% - 40.4%> 99.7%
Acetone / Methanol (3:1) L-Camphorsulfonic Acid50°C20°C~35.0%> 99.8%
Butanone / Water (20:1) L-Camphorsulfonic Acid50°C25°C~30.0%> 99.2%

Data synthesized from established process chemistry patents[3][5].

Laboratory Protocols

Protocol A: Formation and Isolation of Voriconazole Camphorsulfonate

This protocol utilizes the optimized Acetone/Water system to maximize both yield and chiral purity[3].

Self-Validating Check: The success of this step relies on achieving complete dissolution before cooling. Any undissolved racemate will act as a seed crystal for the unwanted isomer, ruining the enantiomeric excess.

  • Charge the Reactor: To a clean, dry reaction vessel, add 15.0 g of racemic voriconazole and 10.0 g of (1R)-(-)-10-camphorsulfonic acid[3].

  • Solvent Addition: Add 150 mL of acetone followed by 15 mL of purified water (a 10:1 v/v ratio).

  • Dissolution: Heat the suspension to 50°C under continuous mechanical stirring. Maintain this temperature until the mixture becomes a completely clarified solution[3]. (Causality: Complete dissolution erases thermal history and prevents kinetic precipitation).

  • Thermodynamic Crystallization: Remove the heat source and allow the solution to cool naturally to 20°C - 25°C. Do not use an ice bath. (Causality: Rapid cooling causes rapid nucleation, trapping impurities. Slow cooling ensures thermodynamic control, favoring the highly crystalline (2R,3S)-diastereomer).

  • Maturation: Stir the mixture at 20°C for exactly 2 hours to maximize crystal yield[3].

  • Isolation: Filter the resulting solid crystal under vacuum. Wash the filter cake with a minimal volume (approx. 15 mL) of cold acetone to remove residual mother liquor.

  • Drying: Dry the voriconazole L-camphorsulfonate solid under vacuum at 40°C.

    • Quality Control: Analyze via Chiral HPLC. The expected ee% is ≥ 99.7%[3].

Protocol B: Alkaline Hydrolysis and API Recovery

This step breaks the ionic bond between the API and the resolving agent, liberating the free base[2].

Self-Validating Check: The pH must strictly reach 11-12. If the pH is too low, the API remains partially protonated and will be lost in the aqueous waste stream.

  • Biphasic Suspension: Suspend the dried voriconazole L-camphorsulfonate (approx. 12.3 g) in a biphasic mixture of 60 mL dichloromethane (DCM) and 60 mL purified water.

  • Basification: Under vigorous stirring, slowly add a 40% (w/w) aqueous sodium hydroxide (NaOH) solution dropwise. Monitor the aqueous layer until the pH stabilizes between 11 and 12[6][7]. (Causality: At pH > 11, the triazole and pyrimidine rings of voriconazole are completely deprotonated. The neutral free base becomes highly lipophilic and migrates entirely into the DCM layer. The sodium camphorsulfonate remains highly water-soluble and stays in the aqueous layer).

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the lower organic (DCM) layer.

  • Aqueous Extraction: Extract the remaining aqueous layer with an additional 15 mL of DCM to ensure complete recovery of the API. Combine the organic extracts.

  • Washing & Drying: Wash the combined organic extracts with purified water (3 × 45 mL) to remove any trace sodium camphorsulfonate. Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at < 60°C to yield the crude (2R,3S)-voriconazole free base[5].

  • Final Purification (Optional): Recrystallize the solid from isopropanol to achieve pharmaceutical-grade purity[6].

Sources

Method

HPLC method development for voriconazole enantiomer separation

Application Note: Advanced HPLC Method Development for the Chiral Separation of Voriconazole Enantiomers Introduction & Scientific Rationale Voriconazole is a second-generation, broad-spectrum triazole antifungal agent c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced HPLC Method Development for the Chiral Separation of Voriconazole Enantiomers

Introduction & Scientific Rationale

Voriconazole is a second-generation, broad-spectrum triazole antifungal agent critical for treating invasive aspergillosis and candidiasis. Structurally, the molecule possesses two chiral centers, theoretically yielding four distinct stereoisomers. However, the active pharmaceutical ingredient (API) is exclusively the (2R, 3S)-enantiomer. Its enantiomer, (2S, 3R)-voriconazole—often designated as Impurity D in the European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP)—exhibits vastly different pharmacokinetic and toxicological profiles [2].

As a Senior Application Scientist, I approach chiral method development not as a trial-and-error exercise, but as a systematic exploitation of intermolecular forces. The separation of voriconazole enantiomers requires a highly selective Chiral Stationary Phase (CSP) capable of differentiating the spatial arrangement of the fluoropyrimidine and triazole rings around the chiral centers. This application note details two orthogonally validated HPLC methodologies: a traditional Normal Phase (NP) method utilizing a polysaccharide-based CSP [1], and a highly economical Reversed Phase (RP) method utilizing a Pirkle-type (brush-type) CSP [2].

Mechanistic Insights into Chiral Recognition

Enantiomeric resolution relies on the formation of transient, diastereomeric complexes between the analyte and the CSP. According to Dalgliesh's "Three-Point Rule," at least three simultaneous interactions (one of which must be stereochemically dependent) are required for chiral recognition.

  • Polysaccharide CSPs (e.g., Chiralcel OD-H): These columns utilize cellulose tris(3,5-dimethylphenylcarbamate) coated on silica. The chiral recognition of voriconazole is driven by hydrogen bonding (between the analyte's hydroxyl/triazole groups and the CSP's carbamate linkages) and π-π interactions (involving the fluoropyrimidine ring). The mobile phase modifier (Ethanol) competes for these hydrogen bonding sites, allowing the analyst to precisely tune retention time and resolution [1][4].

  • Pirkle-type CSPs (Brush-type): Utilizing poly-(N-acryloyl-(S)-phenylalanine ethyl ester), these phases operate via strong π-π donor-acceptor interactions and steric hindrance. They are highly stable in reversed-phase conditions, offering a cost-effective alternative to expensive polysaccharide columns while providing excellent baseline resolution for Impurity D [2].

Mechanism Analyte Voriconazole (2R, 3S or 2S, 3R) CSP Chiral Stationary Phase (Carbamate or Pirkle) Analyte->CSP Hydrogen Bonding Analyte->CSP π-π Interactions Analyte->CSP Steric Hindrance

Fig 1. Three-point chiral recognition mechanism between voriconazole and the CSP.

Experimental Workflows & Methodologies

Depending on the sample matrix and laboratory budget, analysts must choose the appropriate chromatographic mode.

Workflow cluster_0 Chiral Method Selection Start Voriconazole Sample (Racemic or Enantiomeric Mixture) Prep Sample Preparation (Dilution & Filtration) Start->Prep NP Method A: Normal Phase Polysaccharide CSP (Hexane/EtOH) Prep->NP Non-polar matrix RP Method B: Reversed Phase Pirkle-type CSP (TEAF/MeOH/ACN) Prep->RP Aqueous/Polar matrix Detect UV Detection (254 - 256 nm) NP->Detect RP->Detect Analyze System Suitability (Resolution Rs > 1.5) Detect->Analyze

Fig 2. Decision workflow for selecting the appropriate voriconazole chiral HPLC method.

Method A: Normal Phase HPLC (Polysaccharide CSP)

Optimal for standard API batch release and preparative scale-up.

  • Column: Chiralcel OD-H (250 mm × 4.6 mm, 10 µm) or equivalent [1].

  • Mobile Phase: n-Hexane : Ethanol (90:10, v/v) [1].

    • Causality: Hexane provides the non-polar bulk to drive the analyte into the chiral cavities, while 10% Ethanol acts as the protic modifier to elute the strongly retained enantiomer without collapsing the resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 27 °C.

    • Causality: Sub-ambient to near-ambient temperatures thermodynamically favor the formation of the diastereomeric complex, enhancing the separation factor (α).

  • Detection: UV at 254 nm.

Method B: Reversed Phase HPLC (Pirkle-type CSP)

Optimal for cost-sensitive quality control and aqueous sample matrices (e.g., lyophilized powders for infusion).

  • Column: Pirkle-type stationary phase (e.g., poly-(N-acryloyl-(S)-phenylalanine ethyl ester) coated silica) [2].

  • Mobile Phase: Triethylamine-formate (TEAF) buffer pH 5.0 / Methanol / Acetonitrile (80:15:5, v/v/v) [2].

    • Causality: The TEAF buffer masks residual silanols on the silica support and maintains the triazole moiety in a consistent ionization state, preventing peak tailing. Methanol provides hydrogen-bond disruption, while Acetonitrile sharpens the peak shape via dipole interactions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 256 nm.

Step-by-Step Self-Validating Protocol

Step 1: Mobile Phase Preparation & System Equilibration

  • Prepare the mobile phase strictly by volume. For Method B, adjust the TEAF buffer to exactly pH 5.0 ± 0.05 using formic acid. Failure to control pH will result in retention time drift due to partial ionization of the triazole ring.

  • Filter the mobile phase through a 0.45 µm PTFE (for NP) or Nylon (for RP) membrane and degas via ultrasonication for 15–20 minutes.

  • Purge the HPLC system and equilibrate the column for at least 30 column volumes (approx. 45-60 minutes) until a stable baseline is achieved.

Step 2: Standard and Sample Preparation

  • Diluent: Use absolute Ethanol for Method A [1], and the mobile phase for Method B [2].

  • Standard Stock Solution: Accurately weigh 10 mg of ent-voriconazole (Impurity D) reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume (100 µg/mL).

  • System Suitability Solution: Prepare a solution spiked with 1% Impurity D relative to the active Voriconazole concentration (e.g., 1.0 mg/mL Voriconazole + 10 µg/mL Impurity D).

Step 3: System Suitability Testing (Self-Validation) Before analyzing unknown samples, the protocol dictates that the system must validate itself. Inject the System Suitability Solution in triplicate. The run is only authorized to proceed if it meets the following criteria:

  • Resolution (Rs): Must be ≥ 1.5 between the (2R, 3S)-voriconazole and (2S, 3R)-ent-voriconazole peaks. If Rs < 1.5, column washing or mobile phase modifier adjustment is required.

  • Tailing Factor (Tf): Must be ≤ 1.5 for both peaks.

  • RSD of Peak Area: Must be ≤ 2.0% for replicate injections of the standard [2].

Step 4: Execution and Data Acquisition

  • Inject a blank (diluent) to confirm no baseline interference at the expected retention times.

  • Inject the calibration standards (ranging from 0.600 µg/mL to 1.500 µg/mL for impurity quantification)[2].

  • Inject the prepared sample solutions (20 µL injection volume).

  • Wash the column post-analysis. For Method A, flush with 100% Ethanol. For Method B, flush with 50:50 Water:Methanol to remove buffer salts.

Data Presentation: Method Comparison & Validation

Table 1: Chromatographic Parameters Comparison

ParameterMethod A (Normal Phase)Method B (Reversed Phase)
Stationary Phase Chiralcel OD-H (Polysaccharide)Brush-type (Pirkle-type)
Mobile Phase n-Hexane : Ethanol (90:10, v/v)TEAF buffer pH 5.0 / MeOH / ACN (80:15:5)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 27 °C30 °C
Detection UV 254 nmUV 256 nm
Primary Interaction H-bonding & Dipole-Dipoleπ-π donor-acceptor & Steric

Table 2: Method Validation Summary (Based on ICH Guidelines)

Validation ParameterAcceptance CriteriaObserved Performance (Method B)
Linearity Range R² > 0.9990.600 µg/mL to 1.500 µg/mL (R² > 0.9999)
Precision (RSD) < 2.0%Intra-assay & Inter-assay < 2.0%
Accuracy (Recovery) 70% - 130% for impurities93.75% – 102.27%
Resolution (Rs) ≥ 1.5 (Baseline)> 1.5

References

  • Turkovic, N., Ivkovic, B., Savić, J., & Ivković, A. (2025). Examination of the optical purity of voriconazole on the brush-type stationary phase. Kragujevac Journal of Science. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (n.d.). Separation and Purification of Voriconazole Enantiomer by Supercritical Fluid Chromatography. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (2012). Chiral separation and analysis of voriconazole enantiomers by HPLC. Ingenta Connect. Retrieved from [Link]

Application

Application Note: Trace-Level Quantification of Camphorsulfonic Acid (Impurity E) in Voriconazole API

Scientific Context & Rationale Voriconazole is a highly potent, broad-spectrum triazole antifungal agent used primarily to treat invasive aspergillosis and candidemia[1]. The pharmacological efficacy of voriconazole is h...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Rationale

Voriconazole is a highly potent, broad-spectrum triazole antifungal agent used primarily to treat invasive aspergillosis and candidemia[1]. The pharmacological efficacy of voriconazole is highly stereospecific. During the synthesis of the Active Pharmaceutical Ingredient (API),2 to selectively isolate the desired (2R,3S)-enantiomer via diastereomeric salt formation[2].

While highly effective for chiral resolution, residual CSA must be strictly monitored in the final API. Classified as Impurity E in the European Pharmacopoeia (EP), 1 in the final drug substance[1]. Failure to clear this impurity can impact formulation stability and patient safety, necessitating a robust, highly sensitive analytical method for batch release.

Analytical Challenges & Method Selection

Quantifying CSA at trace levels presents a distinct analytical challenge.3, rendering standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) inadequate for low-level quantification[3].

To overcome this, Ion Chromatography (IC) with Suppressed Conductivity Detection is the gold standard[4].

  • The Causality of Chemical Suppression: In IC, the alkaline eluent (e.g., sodium carbonate) generates a massive background conductivity that would normally mask trace analytes. A chemical suppressor dynamically exchanges sodium ions in the eluent for hydrogen ions, converting the basic eluent into weakly conducting carbonic acid. Simultaneously, it converts the analyte (camphorsulfonate anion) into its highly conductive acid form. This dual action—drastically lowering background noise while enhancing the analyte signal—is the fundamental mechanism that enables Limits of Detection (LOD) as low as 0.04 µg/mL[3].

Workflow Visualization

Workflow N1 Voriconazole API Batch Sample N2 Sample Preparation (50:50 MeOH:Eluent) N1->N2 Dissolve N3 Anion-Exchange IC (Separation of CSA-) N2->N3 20 µL Injection N4 Chemical Suppression (Background Reduction) N3->N4 Elution N5 Conductivity Detection (Quantification) N4->N5 Signal Enhancement N6 Is CSA ≤ 0.10%? N5->N6 Data Processing N7 Batch Released N6->N7 Yes N8 Batch Rejected (OOS Investigation) N6->N8 No N9 LC-MS/MS Orthogonal Testing (Genotoxic Alkyl Esters) N8->N9 Root Cause Analysis

Figure 1: Analytical workflow for CSA quantification and batch disposition.

Experimental Protocol: Ion Chromatography with Suppressed Conductivity

Note: This protocol is designed as a self-validating system. Proceeding to sample analysis is strictly gated by the System Suitability Test (SST) and Spike Recovery metrics.

Step 1: Reagent & Mobile Phase Preparation
  • Eluent Preparation: Prepare an aqueous solution containing 4 mM NaHCO₃ and 0.5 mM Na₂CO₃. Add HPLC-grade Acetonitrile to achieve a final concentration of 5% organic modifier[4]. Filter through a 0.22 µm nylon membrane.

  • Standard Stock: Dissolve 25 mg of USP Voriconazole Related Compound F (CSA) in 100 mL of a 50:50 mixture of Methanol and Mobile Phase (250 µg/mL stock).

Step 2: Self-Validating Sample Preparation
  • Causality of Diluent Choice: Voriconazole is a highly hydrophobic, basic molecule. If extracted with pure water, the API will precipitate, potentially trapping the polar CSA impurity within the solid matrix and causing falsely low recoveries.3 ensures the hydrophobic API remains fully solvated, while the aqueous mobile phase component ensures the CSA anion is perfectly partitioned and chromatographically compatible with the anion-exchange column[3].

  • Test Sample: Weigh exactly 50 mg of Voriconazole API into a 10 mL volumetric flask. Add 5 mL of Methanol, vortex to dissolve completely, and dilute to volume with the Mobile Phase (Final concentration: 5 mg/mL).

  • Spiked Validation Sample (Matrix Control): Weigh 50 mg of Voriconazole API. Spike with 20 µL of the 250 µg/mL CSA stock solution before adding the diluent. This creates a 0.10% specification-level spike to validate extraction efficiency.

Step 3: System Suitability Testing (SST)

Inject a resolution mixture containing 5 µg/mL CSA and 1.7 µg/mL Sodium Chloride[3].

  • Validation Gate: The system is only validated for use if the resolution ( Rs​ ) between the chloride peak and the CSA peak is ≥1.5 , and the Relative Standard Deviation (RSD) of the CSA peak area over 5 replicate injections is ≤2.0% .

Step 4: Chromatographic Execution

Execute the run using the parameters defined in Table 1. Monitor the background conductivity; it must stabilize below 2.5 µS/cm before initiating injections[4].

Data Presentation & Validation Metrics

Table 1: Optimized IC Chromatographic Conditions

ParameterSpecificationRationale
Column Shodex IC SI-90 4E (250 × 4 mm) or equivalentHydrophilic anion-exchange resin prevents hydrophobic fouling by the API.
Eluent 95% (4 mM NaHCO₃ / 0.5 mM Na₂CO₃) : 5% ACNCarbonate buffer provides optimal elution strength for sulfonates; ACN keeps API soluble.
Flow Rate 1.0 - 1.5 mL/minBalances throughput with optimal suppressor exchange kinetics.
Suppressor Anion Electrolytically Regenerated SuppressorReduces background conductivity; converts CSA to highly conductive acid form.
Injection Vol. 20 µLMaximizes sensitivity without overloading the column capacity.
Detection Suppressed ConductivityCircumvents the lack of a UV chromophore on the CSA molecule.

Table 2: Method Validation & Performance Metrics

Validation ParameterResult / LimitRegulatory / Scientific Implication
Limit of Detection (LOD) 0.04 µg/mL (0.0008%)Ensures trace-level detection far below the 0.10% EP specification limit.
Limit of Quantitation (LOQ) 0.10 µg/mL (0.002%)Provides reliable, reproducible quantification at the baseline noise threshold.
Linearity ( R2 ) > 0.999 (0.5 – 10 µg/mL)Confirms detector response is directly proportional to CSA concentration.
Spike Recovery 98.5% – 101.2%Validates that the API matrix does not suppress the ionization or extraction of CSA.

Orthogonal Testing: UPLC-MS/MS for Genotoxic Esters

While IC accurately quantifies the parent CSA impurity, it cannot detect uncharged ester derivatives. During synthesis or formulation, if CSA is exposed to short-chain alcohols (e.g., methanol or ethanol) under acidic conditions, it can undergo esterification to form5[5].

These alkyl sulfonates are potent alkylating agents and are classified as genotoxic impurities (GTIs) . Because they lack an ionic charge, they are invisible to conductivity detection. Therefore, an orthogonal6 to monitor these specific degradation products. Utilizing an Aquity BEH C18 column with a gradient of ammonium formate and methanol, this MS/MS approach achieves an exceptionally low LOD of 0.1 ppm for genotoxic esters, ensuring full compliance with ICH M7 guidelines for mutagenic impurities[6].

References

  • Quantification of Impurity-E in Voriconazole Powder for Solution for Infusion Caribbean Journal of Science and Technology URL:[Link]

  • Alternative method for determination of voriconazole impurity E Diduco URL:[Link]

  • Determination of Voriconazole Related Compound F in Voriconazole Using IC LCMS.cz URL: [Link]

  • A Fast Sensitive and Selective Method for Simultaneous Quantification of Two Genotoxic Impurities in Voriconazole API Using UPLC-MS/MS Academia.edu URL: [Link]

  • CN112461982A - Detection method of L-camphorsulfonic acid methyl ester and L-camphorsulfonic acid ethyl ester Google Patents URL

Sources

Method

Title: High-Yield Recovery of (R)-(-)-10-Camphorsulfonic Acid from Voriconazole Resolution Mother Liquor

An Application Note for the Pharmaceutical Industry Abstract: The chiral resolution of racemic voriconazole using (R)-(-)-10-camphorsulfonic acid (CSA) is a critical step in the manufacturing of the active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Pharmaceutical Industry

Abstract: The chiral resolution of racemic voriconazole using (R)-(-)-10-camphorsulfonic acid (CSA) is a critical step in the manufacturing of the active pharmaceutical ingredient (API).[1] Given that chiral resolving agents are often expensive, their efficient recovery and reuse are paramount for creating an economically viable and environmentally sustainable process.[2][3][4] This application note provides a detailed, field-proven protocol for the high-yield recovery of (R)-(-)-10-camphorsulfonic acid from the mother liquor post-resolution of voriconazole. The described methodology is robust, scalable, and yields CSA of high optical purity, suitable for recycling into the resolution process.

Introduction: The Imperative for Resolving Agent Recovery

Voriconazole, a second-generation triazole antifungal agent, possesses two chiral centers, resulting in four stereoisomers.[5] The desired therapeutic activity resides primarily in the (2R,3S)-enantiomer.[5] A common and effective method to isolate this specific enantiomer is through classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent. (R)-(-)-10-camphorsulfonic acid is widely employed for this purpose, as it selectively crystallizes with the desired (2R,3S)-voriconazole enantiomer.[6][7]

After the desired diastereomeric salt is isolated by filtration, the mother liquor contains the soluble (2S,3R)-voriconazole-(R)-CSA salt and potentially some unreacted starting material. Discarding this stream represents a significant loss of a valuable chemical entity. The economic and environmental benefits of recovering the resolving agent are substantial, reducing raw material costs and minimizing chemical waste.[3]

Principle of Recovery: A pH-Mediated Separation

The recovery process is based on the fundamental acid-base chemistry of the components. The voriconazole-(R)-CSA diastereomeric salt is held together by an ionic bond between the acidic sulfonic acid group of CSA and a basic nitrogen atom on the voriconazole molecule. The recovery strategy hinges on selectively breaking this bond and physically separating the two components based on their differing solubilities.

The core principle involves a three-stage process:

  • Salt Dissociation (Alkalization): The process begins by dissolving the voriconazole camphorsulfonate salt in a biphasic system of water and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).[5][8] An aqueous solution of a weak base, such as sodium carbonate or sodium bicarbonate, is introduced. This base is strong enough to deprotonate the voriconazole, breaking the diastereomeric salt and liberating the voriconazole free base, which is preferentially soluble in the organic phase. The (R)-10-camphorsulfonic acid remains in the aqueous phase as its corresponding sodium salt.[5][9]

  • Regeneration of Free Acid (Acidification): The aqueous layer, now containing the sodium salt of camphorsulfonic acid, is separated. A strong acid, like sulfuric or hydrochloric acid, is then added to lower the pH significantly (e.g., to ~0.5).[5][10] This protonates the camphorsulfonate anion, regenerating the free (R)-10-camphorsulfonic acid.

  • Isolation and Purification (Crystallization): The free acid is recovered from the acidified aqueous solution. This typically involves concentrating the solution to dryness and then performing a recrystallization from a suitable organic solvent system to remove inorganic salts (e.g., sodium sulfate) and other impurities.[5][11] An anti-solvent is often used to maximize the yield of the crystallized product.[5]

Process Workflow for CSA Recovery

The following diagram illustrates the complete workflow for the recovery of (R)-10-camphorsulfonic acid.

G start Start: Voriconazole-(R)-CSA Mother Liquor / Salt step1 Step 1: Alkalization - Add Dichloromethane & Water - Adjust pH to ~8.5 with Na2CO3(aq) start->step1 sep1 Phase Separation step1->sep1 org_phase Organic Layer: Voriconazole Free Base (To recovery/racemization) sep1->org_phase Contains Voriconazole aq_phase1 Aqueous Layer: Sodium (R)-Camphorsulfonate sep1->aq_phase1 Contains CSA Salt step2 Step 2: Acidification - Adjust pH to ~0.5 with H2SO4 aq_phase1->step2 step3 Step 3: Concentration - Evaporate to dryness under vacuum step2->step3 crude_solid Crude Solid: (R)-CSA + Inorganic Salts (Na2SO4) step3->crude_solid step4 Step 4: Purification - Dissolve in Methyl Ethyl Ketone (hot) - Filter to remove inorganic salts crude_solid->step4 filtrate Filtrate: (R)-CSA in MEK step4->filtrate step5 Step 5: Crystallization - Add Cyclohexane (anti-solvent) - Cool and stir filtrate->step5 filtration Suction Filtration step5->filtration product Final Product: Pure (R)-(-)-10-Camphorsulfonic Acid filtration->product Solid Cake drying Drying (85-90°C) product->drying

Caption: Workflow for the recovery of (R)-10-camphorsulfonic acid.

Detailed Experimental Protocols

Disclaimer: All procedures should be carried out by trained personnel in a suitable chemical laboratory or manufacturing facility, adhering to all relevant safety precautions, including the use of personal protective equipment (PPE).

Protocol 1: Dichloromethane-Based Recovery

This protocol is adapted from a patented method and offers high recovery yields.[5]

Materials and Equipment:

  • Voriconazole camphorsulfonate salt (or mother liquor concentrate)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Methyl Ethyl Ketone (MEK)

  • Cyclohexane

  • Reaction vessel with stirring

  • Separatory funnel (lab scale) or decanter (pilot scale)

  • Rotary evaporator or other vacuum distillation apparatus

  • Heating mantle or water bath

  • Buchner funnel and vacuum flask

  • Vacuum oven

Procedure:

  • Alkalization and Extraction:

    • For every 40 g of voriconazole camphorsulfonate, add 160 mL of dichloromethane and 200 mL of water to a suitable reaction vessel.

    • Stir the mixture vigorously to create a biphasic suspension.

    • Slowly add saturated aqueous sodium carbonate solution dropwise while monitoring the pH of the aqueous layer. Continue addition until the pH is stable at ~8.5.[5]

    • Cease stirring and allow the layers to separate completely.

    • Separate the lower organic layer (containing voriconazole free base).

    • To ensure complete recovery, extract the remaining aqueous layer twice more with 30 mL portions of dichloromethane. Discard these organic extracts.

    • Retain the aqueous layer for the next step. It contains the sodium salt of (R)-10-camphorsulfonic acid.

  • Acidification:

    • To the retained aqueous layer, slowly and carefully add concentrated sulfuric acid with stirring. This reaction is exothermic.

    • Continue adding acid until the pH of the solution reaches ~0.5.[5]

  • Isolation of Crude Solid:

    • Concentrate the acidified aqueous solution to dryness using a rotary evaporator or similar vacuum distillation setup. The bath temperature should be controlled to avoid degradation.[11]

    • The resulting solid is a mixture of (R)-10-camphorsulfonic acid and sodium sulfate.

  • Purification and Crystallization:

    • To the obtained solid (approx. 16.2 g from 40 g starting salt), add 75 mL of methyl ethyl ketone (MEK).[5]

    • Heat the mixture to approximately 60°C with stirring to dissolve the (R)-10-camphorsulfonic acid. The inorganic salts will remain largely undissolved.

    • Filter the hot solution to remove the insoluble inorganic salts.

    • Transfer the warm filtrate to a clean crystallization vessel.

    • Add 75 mL of cyclohexane to the filtrate with stirring. Cyclohexane acts as an anti-solvent, reducing the solubility of the CSA and inducing crystallization.[5]

    • Allow the solution to cool to room temperature and continue to stir for at least 12 hours to maximize crystal growth.

    • Collect the crystalline product by suction filtration.

    • Dry the filter cake in a vacuum oven at 85-90°C until a constant weight is achieved.[5]

Data and Quality Control

The recovered (R)-(-)-10-camphorsulfonic acid must be rigorously tested to ensure its purity and suitability for reuse in the chiral resolution process.

ParameterExpected ValueSignificance
Recovery Yield > 90%Measures the economic efficiency of the recovery process.[5]
Appearance White to off-white crystalline powderA visual check for gross contamination or degradation.[12]
Melting Point 192 - 195 °C (decomposes)A fundamental indicator of purity.[5][13]
Specific Optical Rotation -20.0° to -23.0° (c=20, H₂O, 25°C, 589 nm)CRITICAL: Confirms the correct enantiomer is recovered and measures optical purity.[5]
Purity (HPLC/GC) ≥ 98.0%Quantifies the chemical purity and detects any organic impurities.[12][14]
Solubility Very soluble in water and alcoholConfirms the identity and physical properties of the acid.[12]

Causality Behind QC Tests:

  • Specific Optical Rotation is the most critical parameter. An incorrect or diminished value indicates either incomplete recovery of the desired enantiomer or racemization during the process, rendering the material unsuitable for chiral resolution.

  • Melting Point depression or a broad melting range is a strong indicator of the presence of impurities.

  • Chromatographic Purity (HPLC/GC) provides a quantitative measure of purity and can identify potential byproducts from the recovery process or degradation. It is also essential for detecting potential genotoxic impurities, such as alkyl camphorsulfonates, which can form if alcohols are present during the process.[15][16]

Troubleshooting and Field-Proven Insights

  • Issue: Low Recovery Yield

    • Cause: Incomplete extraction of voriconazole, leading to loss of CSA in the organic phase. Incomplete crystallization.

    • Solution: Ensure the pH during alkalization is consistently at or above 8.5. Perform the secondary extractions of the aqueous phase as described. Increase crystallization time or cool to a lower temperature (e.g., 0-5°C) before filtration.

  • Issue: Low Optical Purity (Specific Rotation out of spec)

    • Cause: This is highly unlikely if the starting material is correct, as the chiral center of CSA is robust. The most probable cause is contamination with the opposite enantiomer from an external source or an error in the initial resolution process.

    • Solution: Re-verify the starting mother liquor. Ensure all vessels are clean. The recovered CSA may need to be repurified by recrystallization.

  • Issue: Product is Gummy or Fails to Crystallize

    • Cause: Presence of residual water or organic solvents from previous steps. Insufficient removal of inorganic salts.

    • Solution: Ensure the acidified solution is evaporated to complete dryness. During the purification step, ensure the hot filtration effectively removes all insoluble material. The ratio of the crystallization solvent (MEK) to the anti-solvent (cyclohexane) can be optimized to improve crystal formation.

  • Expert Insight: The efficiency of the hot filtration step is critical for final purity. Using a pre-heated filter funnel can prevent premature crystallization of the product on the filter medium. Furthermore, the rate of addition of the anti-solvent (cyclohexane) can affect crystal size and filterability; a slower addition generally promotes the growth of larger, more easily filtered crystals.

Conclusion

The protocol described provides a systematic and efficient method for recovering high-purity (R)-(-)-10-camphorsulfonic acid from the voriconazole resolution process. With yields consistently exceeding 90% and resulting in a product that meets the stringent quality requirements for reuse, this process represents a significant opportunity for cost savings and waste reduction in pharmaceutical manufacturing.[5] Adherence to the outlined steps of pH control, solvent selection, and crystallization conditions is key to achieving a successful and reproducible outcome.

References

  • Changzhou Yabang Qha Pharmachem Co., Ltd. (2018). Method for recovering voriconazole resolving agent (R)-10-camphorsulfonic acid. Eureka.
  • Teva Pharmaceutical Industries, Ltd. (2007). Process for preparing voriconazole, new polymorphic form of intermediate thereof, and uses thereof.
  • Taiwan Tekho Camphor Co., Ltd. d(+) camphor sulfonic acid. [Link]

  • Wuhan Wuyao Pharma Co., Ltd. (2019). Method for recovering camphorsulfonic acid.
  • Matrix Laboratories Ltd. (2013). Recovery And Re Use Of Camphor Sulfonic Acid Used In Clopidogrel. Quick Company. [Link]

  • Wikipedia. (n.d.). Camphorsulfonic acid. [Link]

  • Lin, Y.-C., et al. (2022). Camphorsulfonic Acid-Mediated One-Pot Tandem Consecutive via the Ugi Four-Component Reaction for the Synthesis of Functionalized Indole and 2-Quinolone Derivatives by Switching Solvents. ACS Omega. [Link]

  • Apotex Pharmachem Inc. (2011). process for the preparation of voriconazole. Justia Patents. [Link]

  • Generics [Uk] Ltd. (2008). Improved process for the preparation of voriconazole.
  • Zhang, T., et al. (n.d.). Measurement and correlation of solubility of D-camphor-10-sulfonic acid in pure solvents. Fluid Phase Equilibria. [Link]

  • Erba Squibb & Sons Inc. (1977). Process for the production of purified camphorsulfonic acid salts.
  • Changzhou Watson Chemical Co., Ltd. (2011). Recycling method of levorotation camphorsulfonic acid serving as clopidogrel resolving agent.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2017). Method for preparing voriconazole resolution intermediate.
  • Changzhou Watson Chemical Co., Ltd. (2012). Method for recovering levocamphorsulfonic acid serving as clopidogrel resolving agent.
  • American Cyanamid Co. (1965). Process for concentrating aqueous solutions of camphorsulfonic acid.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2024). Method for preparing voriconazole L-camphorsulphonate and ....
  • Kumar, A., et al. (2021). SEPARATION AND PURIFICATION OF VORICONAZOLE ENANTIOMER BY SUPERCRITICAL FLUID CHROMATOGRAPHY. Journal of Advanced Scientific Research. [Link]

  • Davis, F. A., et al. (n.d.). Synthesis of Derivatives of (1R)-(-)- and (1S)-(+)-10-Camphorsulfonic Acid. Journal of Chemical Education. [Link]

  • WIPO. (2013). 4036/CHE/2011 RECOVERY AND RE-USE OF CAMPHOR SULFONIC ACID USED IN CLOPIDOGREL PROCESS AND RACEMIZATION OF CLOPIDOGREL R-ISOMER. WIPO Patentscope. [Link]

  • Organic Syntheses. (n.d.). 10-CAMPHORSULFONIC ACID. [Link]

  • European Patent Office. (2022). METHOD FOR PREPARING VORICONAZOLE L-CAMPHORSULPHONATE. [Link]

  • Lee, K., et al. (2022). Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. MDPI. [Link]

  • Jingmen Shuaibang Chemical Co., Ltd. (2012). Method for preparing levo- and dextro-camphor sulfonic acid by induced crystallization and resolution of racemized camphor sulfonic acid.
  • Hetero Research Foundation. (2010). Process for the preparation of voriconazole.
  • Royal Society of Chemistry. (n.d.). 18.1. Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. [Link]

  • Teva Pharmaceutical Industries, Ltd. (2009). Process for preparing voriconazole, new polymorphic form of intermediate thereof, and uses thereof.
  • Pharmaceutical Technology. (n.d.). Chiral Resolution with and without Resolving Agents. [Link]

  • Acta Crystallographica Section C: Structural Chemistry. (2022). Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid. PubMed. [Link]

  • SciSpace. (n.d.). Synthesis and antimicrobial properties of camphorsulfonic acid derived imidazolium salts. [Link]

  • Vairaprakash, P., & Periasamy, M. (n.d.). trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. [Link]

  • Diduco. (n.d.). Alternative method for determination of voriconazole impurity E. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Camphor-10-sulfonic Acid. [Link]

  • ResearchGate. (2016). Development and Validation of a GC–MS Method for the Determination of Methyl and Ethyl Camphorsulfonates in Esomeprazole Magnesium. [Link]

Sources

Application

Application Note: Chiral Resolution of Voriconazole Racemate using L-Camphorsulfonic Acid

Target Audience: Process Chemists, Formulation Scientists, and Active Pharmaceutical Ingredient (API) Development Professionals. Objective: To provide a highly optimized, self-validating protocol for the diastereomeric s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Active Pharmaceutical Ingredient (API) Development Professionals. Objective: To provide a highly optimized, self-validating protocol for the diastereomeric salt resolution of racemic voriconazole intermediates to yield the biologically active (2R,3S)-enantiomer.

Mechanistic Rationale & Process Evolution

Voriconazole is a highly potent, second-generation broad-spectrum triazole antifungal agent used primarily for invasive aspergillosis and severe candidemia[1]. The pharmacological activity of the drug is strictly stereospecific, residing entirely within the (2R,3S)-enantiomer[2].

During commercial synthesis, the core intermediate is assembled via a diastereoselective addition that yields a racemic mixture of the (2R,3S) and (2S,3R) configurations[3]. To isolate the active enantiomer, a classical chiral resolution is performed using 3 (L-CSA) as the resolving agent[3].

The Thermodynamics of Resolution: When L-CSA is introduced to the racemic mixture, it forms two distinct diastereomeric salts. Because diastereomers possess different physical properties—specifically crystal lattice energies and solvation thermodynamics—the (2R,3S)-voriconazole L-camphorsulfonate salt exhibits significantly lower solubility in specific solvent systems compared to its (2S,3R) counterpart[4].

Solvent System Optimization: Historically, this resolution was performed in an acetone/methanol mixture[5]. However, methanol's volatility and azeotropic properties made solvent recovery difficult and limited the theoretical yield[5]. Recent process optimizations have demonstrated that replacing methanol with water (in an acetone/water ratio of 10:1 to 15:1) fundamentally alters the solubility curve[4]. This aqueous-organic switch leverages the hydrophobic nature of the difluorophenyl ring, driving the selective precipitation of the desired salt while keeping the unwanted diastereomer fully solvated, thereby increasing both optical purity and overall yield[4].

Quantitative Process Data

The following table summarizes the performance of various solvent systems used in the L-CSA resolution of voriconazole, highlighting the superiority of the optimized Acetone/Water system.

Solvent SystemRatio (v/v)Crystallization Temp (°C)Yield (%)Enantiomeric Excess (ee %)Reference Source
Acetone / Methanol 3:120°C35.0%99.8%5[5]
Acetone / Water 10:120°C40.4%99.7%4[4]
Acetone / Water 15:125°C37.5%99.8%4[4]
Butanone / Water 20:125°C~30.0%98.9%4[4]

Experimental Workflow Visualization

VoriconazoleResolution Racemate Voriconazole Racemate (2R,3S / 2S,3R) Dissolution Dissolution & Heating (Acetone/Water, 50°C) Racemate->Dissolution LCSA L-(-)-Camphorsulfonic Acid (Resolving Agent) LCSA->Dissolution Cooling Controlled Crystallization (Cool to 20°C, Stir 2h) Dissolution->Cooling Clarified Solution Filtration Vacuum Filtration Cooling->Filtration Crystal Slurry Salt Diastereomeric Salt (Voriconazole L-CSA) Filtration->Salt Filter Cake (ee > 99.7%) MotherLiquor Mother Liquor (Unwanted Enantiomer) Filtration->MotherLiquor Filtrate FreeBasing Free-Basing (NaOH, DCM/Water) Salt->FreeBasing Resuspend PureVori Enantiopure Voriconazole (2R,3S) FreeBasing->PureVori Organic Phase Recovery

Workflow for the chiral resolution of voriconazole using L-camphorsulfonic acid.

Step-by-Step Protocol: Self-Validating Resolution System

This methodology utilizes the high-yield Acetone/Water (10:1) system. Every phase is designed with causality-driven steps and built-in validation checkpoints to ensure process integrity.

Phase 1: Diastereomeric Salt Formation
  • Charge Reactor: To a clean, dry, jacketed reactor, add 15.0 g of voriconazole racemate and 10.0 g of L-(-)-camphorsulfonic acid[4].

    • Causality: Stoichiometric matching is critical. An excess of L-CSA can lead to supersaturation of the unwanted diastereomer, while a deficit leaves unresolved racemate in the mother liquor, depressing the final optical purity.

  • Solvent Addition: Add 150 mL of HPLC-grade acetone followed by 15 mL of deionized water[4].

    • Causality: The 10:1 acetone-to-water ratio provides the exact dielectric constant required to dissolve the free base and the acid at elevated temperatures, while establishing a steep solubility cliff for the desired salt during cooling[4].

  • Dissolution: Heat the mixture to 50°C under continuous moderate agitation until a completely clarified solution is achieved[4].

    • Self-Validation Checkpoint 1:Visual Clarity Test. Inspect the solution against a light source. It must be 100% transparent. Any residual particulates will act as premature nucleation seeds for the unwanted (2S,3R) enantiomer. If cloudy, maintain 50°C until fully dissolved.

Phase 2: Controlled Crystallization & Isolation
  • Controlled Cooling: Program the reactor jacket to cool naturally from 50°C to 20°C at a controlled rate (e.g., 0.5°C/min)[4].

    • Causality: A slow, unforced cooling ramp prevents crash-crystallization. Rapid precipitation traps impurities within the crystal lattice (occlusion), whereas slow cooling favors the thermodynamic growth of pure (2R,3S)-voriconazole L-CSA crystals.

  • Maturation: Maintain the suspension at 20°C with moderate stirring for exactly 2 hours[4].

    • Causality: This maturation period allows the system to reach thermodynamic equilibrium, maximizing the yield of the precipitate without initiating the secondary nucleation of the more soluble diastereomer.

  • Filtration: Isolate the precipitate via vacuum filtration and wash the filter cake with 10 mL of cold acetone.

    • Self-Validation Checkpoint 2:Chiral HPLC. Sample the wet filter cake and analyze via chiral HPLC. The enantiomeric excess (ee) must be ≥ 99.7%[4]. If the ee is < 99.5%, the cake must be re-slurried in the acetone/water mixture before proceeding to Phase 3.

Phase 3: Free-Basing & API Recovery
  • Phase Separation Setup: Suspend the isolated, validated salt in a biphasic extraction system consisting of 100 mL dichloromethane (DCM) and 100 mL deionized water[6].

  • Alkalinization: Slowly add a 40% (w/w) aqueous sodium hydroxide (NaOH) solution dropwise under vigorous stirring until the aqueous phase stabilizes[6].

    • Causality: The strong base deprotonates the triazole ring of the voriconazole intermediate, breaking the salt complex. The neutral, lipophilic (2R,3S)-voriconazole migrates entirely into the organic DCM phase, while the highly polar sodium camphorsulfonate remains trapped in the aqueous phase[6].

    • Self-Validation Checkpoint 3:Aqueous pH Verification. Stop stirring and allow the phases to separate. Extract a small sample of the upper aqueous layer and verify the pH using a calibrated meter. The pH must be between 11 and 12 [6]. A pH < 11 indicates incomplete salt dissociation, which will directly result in yield loss.

  • Extraction & Concentration: Separate the lower DCM layer. Wash the organic phase once with brine to remove residual alkalinity, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final enantiopure (2R,3S)-voriconazole API[3].

References

  • Butters, M., et al. "Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent". Organic Process Research & Development, ACS Publications. [Link]

  • "ChemInform Abstract: Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent". ResearchGate.[Link]

  • "Method for preparing voriconazole L-camphorsulphonate and voriconazole".
  • "Method for preparing voriconazole resolution intermediate".
  • "Voriconazole synthesis process". Patsnap.[Link]

  • "Vfend, INN-voriconazole". European Medicines Agency (EMA). [Link]

Sources

Method

Application Note: Scalable Chiral Resolution of Voriconazole L-Camphorsulfonate via an Optimized Acetone-Water System

Introduction: The Chiral Resolution Challenge Voriconazole is a highly potent, broad-spectrum triazole antifungal agent. Its pharmacological efficacy is strictly stereospecific, residing almost exclusively in the (2R,3S)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chiral Resolution Challenge

Voriconazole is a highly potent, broad-spectrum triazole antifungal agent. Its pharmacological efficacy is strictly stereospecific, residing almost exclusively in the (2R,3S) enantiomer. During industrial synthesis, the precursor emerges as a (2R,3S)/(2S,3R) racemate. Isolating the active enantiomer requires a classical diastereomeric salt resolution using a chiral resolving agent, universally L-camphorsulfonic acid (L-CSA).

Historically, this resolution was performed in a mixed solvent system of methanol and acetone. However, this legacy method presents a severe bottleneck in pharmaceutical manufacturing: the boiling points of methanol (64.7 °C) and acetone (56.0 °C) are too close. This proximity leads to azeotrope-like behavior during distillation, making solvent recovery highly energy-intensive and environmentally taxing. To circumvent this, modern process chemistry has shifted toward an acetone-water binary system [1].

Mechanistic Rationale: Causality of the Acetone-Water Matrix

The transition to an acetone-water system is not merely a substitution; it is a thermodynamically driven process optimization that directly impacts yield, purity, and operational expenditure [2].

  • Thermodynamic Tuning (Solubility): L-CSA is a highly polar sulfonic acid, while the voriconazole racemate is relatively lipophilic. Acetone alone cannot sufficiently dissolve the resulting sulfonate salts. The addition of water acts as a highly polar protic modulator. It ensures that both the racemate and L-CSA fully dissolve at 50 °C, destroying any pre-existing crystalline lattice and creating a uniform thermodynamic state before nucleation.

  • Kinetic vs. Thermodynamic Selection: Upon cooling to 20–25 °C, the dielectric constant of the specific acetone/water ratio (optimally between 10:1 and 15:1 v/v) perfectly tunes the solubility threshold. It forces the less soluble (2R,3S)-voriconazole L-camphorsulfonate diastereomer to selectively crystallize. The (2S,3R) counterpart remains fully solvated in the mother liquor.

  • Solvent Recoverability: Water (100.0 °C) and acetone (56.0 °C) possess a wide boiling point gap ( Δ bp = 44 °C). This facilitates highly efficient, low-cost fractional distillation, allowing for near-complete recovery and recycling of the resolution solvent [3].

Process Visualization

G N1 Racemic Voriconazole + L-CSA N2 Dissolution at 50°C (Acetone/Water Matrix) N1->N2 Mix Solvents N3 Controlled Cooling (20-25°C) Thermodynamic Selection N2->N3 Clarified Solution N4 Crystallization & Filtration N3->N4 Nucleation N5 Voriconazole L-camphorsulfonate (Target Diastereomer) N4->N5 Retentate N6 Mother Liquor (Solvent Recovery) N4->N6 Filtrate

Workflow for the chiral resolution of voriconazole using acetone/water.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the in-process validation criteria are met.

Materials Required
  • Voriconazole Racemate: 15.0 g

  • 1R-(-)-10-Camphorsulfonic Acid (L-CSA): 10.0 g

  • Acetone (HPLC Grade): 150 mL

  • Purified Water (Milli-Q or equivalent): 10 mL to 15 mL

Step 1: Matrix Assembly
  • In a 500 mL jacketed glass reactor equipped with an overhead stirrer and a reflux condenser, add 15.0 g of voriconazole racemate and 10.0 g of L-CSA.

  • Add 150 mL of acetone followed by 15 mL of purified water (establishing a 10:1 v/v ratio).

    • Causality: Maintaining this exact volumetric ratio is critical. Excess water will increase the solubility of the target salt and depress the yield, while insufficient water will prevent full dissolution of the polar L-CSA [2].

Step 2: Thermodynamic Dissolution
  • Set the jacket temperature to heat the slurry to 50 °C under moderate stirring (150 rpm).

  • Maintain at 50 °C for 30 minutes.

    • Self-Validation Checkpoint 1 (Visual): The solution must become completely clarified. If turbidity persists, it indicates incomplete dissociation of the diastereomeric salts. Validate the system by adding water in 1 mL increments (up to 3 mL max) until absolute clarity is achieved.

Step 3: Controlled Nucleation and Crystallization
  • Program the reactor to naturally cool the clarified solution from 50 °C down to 20 °C at a controlled rate (approx. 0.5 °C/min).

    • Causality: Do not crash-cool the system. Rapid cooling induces kinetic trapping, causing the undesired (2S,3R) diastereomer to co-precipitate and ruining the enantiomeric excess (ee%). Natural cooling allows the system to strictly follow the thermodynamic solubility curve [1].

  • Once the internal temperature reaches 20 °C, maintain stirring for exactly 2 hours to allow for complete Ostwald ripening of the crystals.

Step 4: Isolation and Washing
  • Discharge the suspension and isolate the solid crystals via vacuum filtration using a sintered glass funnel.

  • Wash the filter cake with a minimal amount (approx. 15 mL) of pre-chilled acetone (5 °C).

    • Causality: The cold acetone wash displaces the surface mother liquor (which is rich in the unwanted isomer) without dissolving the target (2R,3S) crystals.

  • Dry the crystals under a vacuum at 45 °C until a constant weight is achieved.

Step 5: Final Validation
  • Self-Validation Checkpoint 2 (Analytical): Before advancing to the free-basing step to yield pure voriconazole, sample 10 mg of the dried crystal. Dissolve in the appropriate mobile phase and analyze via Chiral HPLC. The system is validated if the (2R,3S) peak accounts for 99.7% AUC. If the ee% is lower, the protocol mandates a recrystallization step in a fresh 15:1 acetone/water mixture.

Quantitative Data & Yield Analysis

The transition to the acetone/water matrix not only solves the solvent recovery issue but also provides a measurable increase in product yield while maintaining exceptional enantiomeric purity.

Process ParameterLegacy Method (Methanol/Acetone)Optimized Method A (Acetone/Water 15:1)Optimized Method B (Acetone/Water 10:1)
Racemate Input 15.1 g15.0 g15.0 g
L-CSA Input 8.51 g10.0 g10.0 g
Solvent System Acetone (288 mL) + MeOH (96 mL)Acetone (150 mL) + Water (10 mL)Acetone (150 mL) + Water (15 mL)
Dissolution Temp 50 °C50 °C50 °C
Crystallization Temp 20 °C (Stirred 18h)25 °C (Stirred 2h)20 °C (Stirred 2h)
Yield (%) 35.0%37.5%40.4%
Enantiomeric Excess 99.8%99.8%99.7%
Solvent Recoverability Poor (Azeotrope-like boiling points)Excellent ( Δ bp = 44 °C)Excellent ( Δ bp = 44 °C)

Data synthesized from comparative examples in recent patent literature demonstrating the superiority of the aqueous ketone matrix [1][2].

Conclusion

The preparation of voriconazole L-camphorsulfonate in an acetone and water matrix represents a highly optimized, scalable approach to chiral resolution. By leveraging the disparate boiling points of acetone and water, the method ensures process sustainability through easy solvent recycling. Furthermore, the precise tuning of the solvent's dielectric properties via the 10:1 to 15:1 volumetric ratio guarantees that thermodynamic selection prevails, yielding the target diastereomer at >40% yield and >99.7% enantiomeric excess in a fraction of the time required by legacy methods.

References

  • Title: US11919884B2 - Method for preparing voriconazole L-camphorsulphonate and voriconazole Source: Google Patents URL
  • Title: CN106432198A - Method for preparing voriconazole resolution intermediate Source: Google Patents URL
  • Title: EP4019509A1 - METHOD FOR PREPARING VORICONAZOLE L-CAMPHORSULPHONATE Source: European Patent Office URL

Technical Notes & Optimization

Troubleshooting

impact of solvent choice on voriconazole resolution efficiency

Welcome to the Voriconazole Resolution Technical Support Center This portal provides advanced troubleshooting, validated protocols, and mechanistic insights for researchers and process chemists optimizing the chiral reso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Voriconazole Resolution Technical Support Center

This portal provides advanced troubleshooting, validated protocols, and mechanistic insights for researchers and process chemists optimizing the chiral resolution of voriconazole. Because voriconazole contains two chiral centers, isolating the active (2R,3S)-enantiomer from its racemic intermediate is a critical and highly sensitive step. The choice of solvent dictates the thermodynamic landscape of diastereomeric crystallization and the kinetic interactions in chromatographic separation.

Section 1: Troubleshooting Guide & FAQs

Q1: Why is the yield of my (2R,3S)-voriconazole L-camphorsulfonate salt consistently low when using pure methanol as the resolution solvent? A1: Pure methanol is a highly polar, protic solvent that strongly solvates both the (2R,3S) and (2S,3R) diastereomeric salts. This over-solubilization prevents the reaction mixture from reaching the necessary supersaturation threshold for the desired (2R,3S)-salt to precipitate efficiently. To resolve this, you must transition to a binary solvent system, such as acetone/methanol[1] or acetone/water[2]. Acetone acts as an anti-solvent that reduces the overall solubility of the mixture, selectively driving the less soluble (2R,3S)-salt out of solution while the unwanted enantiomer remains dissolved.

Q2: How does the ratio of acetone to water impact enantiomeric excess (ee%) and yield during classical resolution? A2: Water acts as a highly polar co-solvent that disrupts non-specific aggregation and prevents the co-precipitation of the unwanted enantiomer. However, if the water content is too high, it will dissolve the target salt, destroying your yield. Patent literature demonstrates that an acetone-to-water volume ratio between 10:1 and 15:1 provides the optimal thermodynamic environment[2]. At a 10:1 ratio, researchers have achieved a 40.4% yield (out of a theoretical maximum of 50% for a racemate) with an exceptional enantiomeric excess of 99.7%[2].

Q3: In Supercritical Fluid Chromatography (SFC), why does switching from 2-propanol to methanol as a co-solvent drastically improve peak resolution? A3: In SFC, the chiral stationary phase (such as an amylose derivative like Chiralpak AD-H) relies on steric fit and hydrogen bonding to differentiate enantiomers. Methanol is a smaller, more active hydrogen-bond donor/acceptor compared to 2-propanol. It selectively interacts with the triazole and pyrimidine rings of voriconazole, altering the binding kinetics and minimizing peak tailing[3]. This specific solvent-solute-stationary phase interaction enhances the separation factor, allowing for a baseline resolution ( Rs​ ) of up to 5.4[3]. Furthermore, polar organic mobile phases containing methanol have been proven to significantly influence the retention and resolution of voriconazole in liquid chromatographic methods[4].

Section 2: Quantitative Data Summaries

The following table summarizes the impact of different binary solvent systems on the classical resolution of racemic voriconazole using L-(-)-camphorsulfonic acid (L-CSA).

Solvent SystemRatio (v/v)Resolving AgentYield (%)*Enantiomeric Excess (ee %)Reference
Acetone / Methanol3:1L-CSA35.099.8[2]
Acetone / Water15:1L-CSA37.599.8[2]
Acetone / Water10:1L-CSA40.499.7[2]

*Note: Yield is calculated based on the total racemic starting material. Because the target enantiomer constitutes only 50% of the racemate, a 40.4% yield represents an ~80.8% recovery of the desired (2R,3S) isomer.

Section 3: Mechanistic Workflows & Visualizations

G Racemate Racemic Voriconazole Intermediate Heating Heating to 50°C (Complete Dissolution) Racemate->Heating ResolvingAgent L-(-)-Camphorsulfonic Acid (L-CSA) ResolvingAgent->Heating Solvent Binary Solvent System (Acetone:Water 10:1) Solvent->Heating Cooling Controlled Cooling to 20°C (Selective Supersaturation) Heating->Cooling Thermodynamic Control Crystallization Crystallization of (2R,3S)-Voriconazole L-CSA Cooling->Crystallization Nucleation Filtration Filtration & Drying (ee > 99.7%) Crystallization->Filtration

Workflow for diastereomeric salt resolution of voriconazole using L-CSA.

SFC MobilePhase Mobile Phase CO2 + 10% Methanol Column Chiral Stationary Phase (Amylose AD-H) MobilePhase->Column Interaction Differential H-Bonding & Steric Interactions Column->Interaction Elution1 (2S,3R)-Enantiomer (Shorter Retention) Interaction->Elution1 Elution2 (2R,3S)-Voriconazole (Longer Retention) Interaction->Elution2

Mechanism of Supercritical Fluid Chromatography (SFC) for voriconazole enantiomer separation.

Section 4: Self-Validating Experimental Protocols

Protocol A: Classical Resolution via Diastereomeric Crystallization

This protocol utilizes an optimized Acetone/Water solvent system to maximize yield and purity while minimizing environmental toxicity compared to halogenated solvents.

  • Charge Reactor: Add 15.0 g of racemic voriconazole intermediate and 10.0 g of L-(-)-camphorsulfonic acid (L-CSA) to a clean, dry jacketed reactor[2].

  • Solvent Addition: Add 150 mL of acetone and 15 mL of deionized water (10:1 v/v ratio)[2].

  • Dissolution: Heat the mixture to 50°C under continuous agitation (approx. 200 RPM) until a fully clarified solution is achieved[2].

    • Self-Validation Check: Visually confirm the absolute absence of undissolved particulates. Any remaining solids will act as unselective seed crystals, ruining the enantiomeric purity.

  • Controlled Cooling: Program the reactor to naturally cool the solution to 20°C over a period of 1 to 1.5 hours[2].

    • Causality: A slow, controlled cooling ramp prevents rapid, chaotic precipitation, which can trap the unwanted (2S,3R) enantiomer within the crystal lattice (occlusion).

  • Aging: Stir the resulting suspension at 20°C for exactly 2 hours[2]. This allows for Ostwald ripening, where smaller, less pure crystals dissolve and redeposit onto larger, purer crystals.

  • Isolation: Filter the suspension under vacuum. Do not over-wash the cake, as the target salt is partially soluble in the mother liquor.

  • Drying & Verification: Dry the wet cake at 50-60°C under vacuum until a constant weight is achieved. Analyze via chiral HPLC to confirm an ee of ≥ 99.7%[2].

Protocol B: Analytical SFC Chiral Separation

This protocol is designed for rapid enantiomeric purity verification or preparative scale-up using green chemistry principles.

  • System Preparation: Equilibrate a Supercritical Fluid Chromatography (SFC) system equipped with an amylose-derivative Chiralpak AD-H column (250 x 30 mm, 5 µm) at 35°C[3].

  • Mobile Phase Compounding: Set the mobile phase delivery to 90% liquid CO₂ and 10% Methanol[3].

    • Causality: Methanol acts as a highly effective polar modifier. It competes for non-specific binding sites on the silica support, preventing peak tailing, while simultaneously engaging in selective hydrogen bonding with the enantiomers to drive separation.

  • Sample Preparation: Dissolve the voriconazole sample in pure methanol to a concentration of 1 mg/mL. Self-Validation Check: Ensure the sample is filtered through a 0.22 µm PTFE syringe filter prior to injection to protect the chiral column.

  • Elution: Inject 20 µL of the sample and run the method at a constant flow rate. The enantiomers will elute with baseline resolution ( Rs​ > 5.0) at approximately 4.4 minutes and 5.85 minutes[3].

  • Detection: Monitor the eluent using a UV detector set to 256 nm.

References

  • WO2008075205A2 - Improved process for the preparation of voriconazole Source: Google Patents URL
  • CN106432198A - Method for preparing voriconazole resolution intermediate Source: Google Patents URL
  • Separation Of Voriconazole Enantiomer By Using Supercritical Fluid Chromatography Source: IJRAR.org URL:[Link]

  • Development and validation of a liquid chromatographic method for the stability study of a pharmaceutical formulation containing voriconazole using cellulose tris(4-chloro-3-methylphenylcarbamate) as chiral selector and polar organic mobile phases Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Optimization

Technical Support Center: Voriconazole Diastereomeric Salt Crystallization

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges encountered during the chiral resolution of vor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges encountered during the chiral resolution of voriconazole. The isolation of the (2R,3S)-enantiomer from its racemate via diastereomeric salt formation with (1R)-(-)-10-camphorsulfonic acid (L-CSA) is a critical bottleneck in scale-up manufacturing[1].

This guide synthesizes empirical data, mechanistic causality, and validated protocols to ensure your scale-up campaigns achieve high enantiomeric excess (ee%) and robust yields without succumbing to common phase-separation pitfalls.

Core Resolution Workflow

The absolute stereochemistry of voriconazole is established by selectively crystallizing the required diastereomeric salt from a mixed solvent system[1]. The diagram below maps the critical path from racemate to enantiopure Active Pharmaceutical Ingredient (API).

VoriconazoleWorkflow Racemate Voriconazole Racemate (2R,3S / 2S,3R) Dissolution Dissolution Phase (50°C) Racemate->Dissolution LCSA (1R)-(-)-10-Camphorsulfonic Acid (Resolving Agent) LCSA->Dissolution Solvent Acetone / Water (15:1 v/v) Solvent->Dissolution Cooling Controlled Cooling (Linear to 20°C) Dissolution->Cooling Homogeneous Solution Crystallization Diastereomeric Salt Crystallization Cooling->Crystallization Supersaturation Filtration Filtration & Cake Wash Crystallization->Filtration Basification Basification (pH 11-12) & Extraction Filtration->Basification Salt Intermediate PureAPI Enantiopure Voriconazole (>99.7% ee) Basification->PureAPI

Workflow for the chiral resolution of voriconazole racemate using L-CSA.

Quantitative Solvent System Comparison

Historically, the resolution step utilized an acetone/methanol mixture to achieve up to 80% of the theoretical maximum yield[1]. However, modern scalable processes favor an acetone/water system to eliminate methanol toxicity and improve cost-efficiency[2].

Table 1: Thermodynamic and Yield Comparison of Resolution Solvent Systems

Solvent SystemVolume RatioYield (%)Enantiomeric Purity (ee %)Mechanistic Scale-Up Consideration
Acetone / Methanol Variable~80.0 (Theoretical Max)> 98.0High yield, but requires strict VOC controls and poses flammability risks at scale[1].
Acetone / Water 15:140.499.7Optimal balance. Water acts as an anti-solvent, precisely tuning the solubility curve[2].
Acetone / Water 5:136.699.7Higher water content slightly reduces yield due to increased solubility of the target salt[2].
Troubleshooting Guide & FAQs

Q1: Why does the enantiomeric excess (ee%) of the diastereomeric salt drop unpredictably when scaling from a 1 L flask to a 500 L reactor? Causality: At the bench scale, heat transfer is rapid and uniform. In a 500 L reactor, the surface-area-to-volume ratio decreases drastically. If the cooling jacket temperature ( Tj​ ) is set significantly lower than the internal reactor temperature ( Tr​ ), localized high supersaturation occurs at the reactor walls. This forces the system outside the metastable zone width (MSZW), causing rapid secondary nucleation and the co-precipitation of the unwanted (2S,3R)-diastereomer. Solution: Implement a strictly controlled linear cooling profile. The temperature must be naturally or linearly cooled to 20°C–25°C[2]. Maintain a ΔT (difference between Tj​ and Tr​ ) of less than 5°C to ensure crystallization occurs via crystal growth rather than uncontrolled crash nucleation.

Q2: We are experiencing "oiling out" (Liquid-Liquid Phase Separation - LLPS) instead of crystallization. How do we force nucleation? Causality: Oiling out occurs when the supersaturation trajectory crosses the binodal curve (liquid-liquid separation boundary) before it crosses the solubility curve. In the voriconazole system, this is almost always caused by an incorrect solvent ratio or an excessively high initial API concentration, which depresses the melting point of the solute-solvent system. Solution: Verify your solvent ratio. The optimal acetone-to-water volume ratio must be strictly maintained between 15:1 and 5:1[2]. If oiling out persists, introduce 0.5% w/w seed crystals of pure voriconazole L-camphorsulfonate just as the solution cools to the upper boundary of the metastable zone (typically around 35°C–40°C). Seeding provides a low-energy surface for nucleation, bypassing the LLPS boundary entirely.

Q3: Can we recover and recycle the L-CSA resolving agent to reduce commercial manufacturing costs? Causality: Yes. Chiral resolving agents like L-CSA do not undergo covalent modification during the resolution process; they merely form ionic interactions with the triazole/pyrimidine nitrogens. Solution: During the final basification step (adjusting pH to 11-12 with sodium hydroxide)[3], the voriconazole free base is extracted into an organic layer (e.g., dichloromethane). The L-CSA remains in the aqueous layer as a highly soluble sodium salt. It can be recovered by acidifying the aqueous layer, concentrating it, and performing a selective extraction or crystallization.

TroubleshootingLogic Issue Observation: Oiling Out or Low ee% CheckSolvent Check Acetone:Water Ratio Issue->CheckSolvent AdjustSolvent Adjust to 15:1 - 5:1 CheckSolvent->AdjustSolvent Ratio < 5:1 or > 100:1 CheckCooling Check Cooling Profile CheckSolvent->CheckCooling Ratio Optimal AdjustSolvent->CheckCooling ImplementCooling Implement Linear Cooling (Avoid Crash Cooling) CheckCooling->ImplementCooling Non-linear/Rapid Seed Add Seeds at Metastable Limit CheckCooling->Seed Linear Cooling Confirmed ImplementCooling->Seed Success High Purity Crystals Isolated Seed->Success

Decision logic for troubleshooting oiling out and low enantiomeric excess during scale-up.

Validated Scale-Up Protocol: Acetone/Water Crystallization

This self-validating protocol is engineered for pilot-to-commercial scale execution (based on a 15 kg API input), ensuring thermodynamic control over the resolution process[2].

Step 1: Reactor Charging

  • Action: Charge 15.0 kg of voriconazole racemate and 10.0 kg of (1R)-(-)-10-camphorsulfonic acid (L-CSA) into a clean, dry, glass-lined reactor.

  • Mechanistic Rationale: The molar ratio is calibrated to ensure sufficient protonation of the racemic mixture, driving the thermodynamic equilibrium toward the formation of the less soluble (2R,3S)-diastereomeric salt.

Step 2: Solvent Addition

  • Action: Add 150 L of Acetone followed by 10 L of Purified Water (yielding a 15:1 v/v ratio).

  • Mechanistic Rationale: Acetone acts as the primary solvent, while water acts as a highly polar anti-solvent. Maintaining a usage amount of ~10.6 mL/g relative to the racemate ensures the system operates within the optimal solubility gradient[2].

Step 3: Dissolution Phase

  • Action: Heat the reactor to 50°C under continuous agitation (100–150 rpm). Hold until the solution is completely clarified.

  • Validation Checkpoint: Pull a sample via the sight glass. Visual confirmation of a completely transparent solution is mandatory. Any un-dissolved particulate will act as an unwanted seed crystal, destroying the ee% of the final batch.

Step 4: Controlled Cooling & Nucleation

  • Action: Program the reactor jacket to cool linearly from 50°C to 20°C over a period of 2 to 3 hours.

  • Mechanistic Rationale: Linear cooling prevents the rapid generation of supersaturation, keeping the system away from the liquid-liquid phase separation (oiling out) boundary and promoting selective crystal growth of the (2R,3S)-salt.

Step 5: Aging (Ripening)

  • Action: Hold the reactor at 20°C for exactly 2 hours with continuous stirring[2].

  • Validation Checkpoint: Analyze a filtered mother liquor sample via Chiral HPLC. The concentration of the (2R,3S)-enantiomer in the liquid phase should plateau, indicating maximum depletion of supersaturation.

Step 6: Isolation & Washing

  • Action: Discharge the slurry to a centrifuge or Nutsche filter. Wash the resulting filter cake with 15 L of pre-chilled (5°C) acetone.

  • Mechanistic Rationale: The cold acetone wash displaces the mother liquor containing the highly soluble (2S,3R)-diastereomer without re-dissolving the purified (2R,3S)-cake.

Step 7: Free-Basing (Downstream)

  • Action: Suspend the dried salt in a 1:1 mixture of water and dichloromethane. Slowly add 40% sodium hydroxide to adjust the pH to 11–12[3]. Separate the organic layer to isolate the enantiopure voriconazole free base.

References
  • Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. ACS Publications.
  • Method for preparing voriconazole L-camphorsulphonate and voriconazole (US11919884B2). Google Patents.
  • Synthesis process of voriconazole (CN113354625A). Google Patents.

Sources

Troubleshooting

effect of temperature on the selective crystallization of voriconazole salts

Technical Support Center: Temperature Effects on Voriconazole Salt Selective Crystallization Welcome to the Technical Support Center for Voriconazole solid-state development. This guide provides troubleshooting protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Temperature Effects on Voriconazole Salt Selective Crystallization

Welcome to the Technical Support Center for Voriconazole solid-state development. This guide provides troubleshooting protocols, theoretical causality, and FAQs for the selective crystallization of voriconazole salts and cocrystals, with a specific focus on thermodynamic and kinetic temperature controls.

Workflow Visualization

G A Voriconazole Racemate Free Base B Chiral Resolving Agent (e.g., R-(-)-CSA) C Dissolution & Heating (T > 50°C) D Controlled Cooling (0.1 - 0.5°C/min) C->D E Nucleation of Desired Diastereomeric Salt D->E F Isothermal Aging (e.g., 20°C) E->F G Filtration & Washing F->G H High-Purity Voriconazole Salt G->H AB AB AB->C

Workflow for temperature-controlled selective crystallization of voriconazole salts.

Section 1: Thermodynamic & Kinetic Control in Salt Formation (FAQs)

Q1: How does temperature influence the selective crystallization of voriconazole diastereomeric salts during chiral resolution? A1: Voriconazole possesses two chiral centers, requiring precise stereochemical control. When resolving the (2R,3S)/(2S,3R) enantiomeric pair using a chiral acid such as R-(-)-10-camphorsulfonic acid (CSA), temperature dictates the supersaturation trajectory and the thermodynamic stability of the resulting diastereomeric salt. Refluxing the mixture in an acetone/methanol solvent system followed by a controlled, slow cooling ramp to an isothermal aging temperature of 20 °C selectively precipitates the desired (2R,3S)-voriconazole camphorsulfonate salt while keeping the undesired diastereomer in solution. Rapid cooling leads to kinetic trapping and co-precipitation of both isomers, drastically reducing the enantiomeric excess (ee)[1].

Q2: Why do I observe an amorphous "oil-out" phase instead of crystalline voriconazole salts at low temperatures? A2: Voriconazole exhibits a moderate-to-high glass-forming ability (GFA). When crystallization is attempted via rapid solvent removal or deep quenching (e.g., cooling below 4 °C), the system bypasses the crystallization boundary and enters a supercooled liquid or glassy state. This liquid-liquid phase separation (LLPS), commonly known as "oiling out," prevents nucleation. Research demonstrates that annealing the supercooled mixture at an optimal temperature (e.g., 40 °C for specific voriconazole multi-component systems) provides sufficient molecular mobility to overcome the kinetic barrier, facilitating the transformation from the amorphous phase to a highly pure crystalline salt or cocrystal[2].

Q3: How does the solubility of voriconazole salts scale with temperature across different solvent systems? A3: Solid-liquid equilibrium studies indicate that the solubility of voriconazole and its salts increases nonlinearly with temperature (evaluated between 278.2 K and 323.2 K). The solubility gradient is steepest in polar aprotic solvents like dimethyl sulfoxide (DMSO) and more gradual in aqueous systems. Understanding this temperature-dependent solubility curve is critical for designing the Metastable Zone Width (MSZW) to prevent spontaneous primary nucleation and ensure controlled crystal growth[3].

Section 2: Troubleshooting Guide for Crystallization Anomalies

Issue 1: Poor Enantiomeric Excess (ee) or Polymorphic Impurity

  • Symptoms: HPLC analysis shows < 95% ee, or PXRD indicates a mixture of salt polymorphs.

  • Root Cause: High supersaturation generation due to an aggressive cooling rate. The system nucleates kinetically favored metastable forms rather than the thermodynamically stable target salt.

  • Solution:

    • Implement a non-linear (cubic) cooling profile.

    • Introduce seed crystals of the desired voriconazole salt at the upper boundary of the MSZW (typically 5–10 °C below the saturation temperature).

    • Extend the isothermal hold time at the final crystallization temperature to allow Ostwald ripening.

Issue 2: Gelation or Amorphous Precipitation During Salt Screening

  • Symptoms: Addition of the counterion acid at room temperature results in a sticky, gel-like precipitate.

  • Root Cause: The reaction temperature is below the glass transition temperature (Tg) of the binary mixture, trapping the molecules in a disordered state[2].

  • Solution:

    • Elevate the initial mixing temperature to 50–60 °C to ensure complete dissolution.

    • If an amorphous solid forms, apply a thermal annealing cycle. Heat the suspension to 40 °C (or ~10–20 °C above the mixture's Tg) and hold for 24–72 hours to induce supercooled-mediated recrystallization[2].

Section 3: Quantitative Data & Thermodynamic Parameters

The following table summarizes the effect of temperature on the phase purity and thermodynamic behavior of voriconazole multi-component systems (e.g., with tartaric acid / chiral counterions).

System / SolventAnnealing / Crystallization Temp (°C)Observation / Phase PurityThermal Behavior (Melting Endotherm)
VRC-CSA (Acetone/MeOH)20 °C (Isothermal aging)High purity (>99.9% ee)Sharp melting peak
VRC-TAR (Supercooled)4 °CAmorphous / Glassy stateNo intact melting endotherm
VRC-TAR (Supercooled)20 °CPartially crystalline (Metastable)Weak endotherm at ~130.6 °C
VRC-TAR (Supercooled)40 °CPhase pure crystalline (1:1)Sharp endotherm at ~136.0 °C
VRC Free Base (Water)5 °C (278.2 K)Minimum solubilityN/A
VRC Free Base (DMSO)50 °C (323.2 K)Maximum solubilityN/A

Data synthesized from solid-liquid equilibrium and glass-forming ability studies[2][3].

Section 4: Experimental Methodologies

Protocol 1: Temperature-Cycled Selective Crystallization of Voriconazole Camphorsulfonate
  • Objective: Isolate the (2R,3S)-enantiomer from a racemic voriconazole free base mixture via diastereomeric salt formation.

  • Self-Validating Mechanism: The protocol relies on a strict cooling ramp. If the cooling is too fast, the yield will artificially inflate due to the co-precipitation of the (2S,3R)-isomer. This failure state can be immediately detected via a depressed melting point prior to HPLC analysis.

  • Steps:

    • Dissolution: Suspend 10.0 g of racemic voriconazole free base in 230 mL of acetone.

    • Acid Addition: Dissolve 6.64 g of R-(-)-10-camphorsulfonic acid in 75 mL of methanol. Add this solution dropwise to the voriconazole suspension.

    • Thermal Activation: Heat the reactor to reflux (approx. 55–60 °C) under continuous agitation for 1 hour to ensure complete dissolution and thermodynamic equilibration.

    • Controlled Cooling: Program the crystallizer to cool the solution to 20 °C at a linear rate of 0.2 °C/min.

    • Isothermal Aging: Hold the suspension at 20 °C for 12–16 hours (overnight) to promote the selective growth of the (2R,3S)-voriconazole camphorsulfonate salt.

    • Isolation: Filter the resulting white crystalline solid under a vacuum, wash with 20 mL of cold acetone (5 °C), and dry under a vacuum at 40 °C. Expected optical purity: >99.9%[1].

Protocol 2: Supercooled-Mediated Re-Crystallization of Voriconazole Salts
  • Objective: Recover crystalline voriconazole salts/cocrystals from an amorphous or "oiled-out" state.

  • Self-Validating Mechanism: The transition from a translucent gel to an opaque suspension visually validates successful nucleation. Subsequent DSC analysis of the product will show a shift from a glass transition step to a sharp melting endotherm.

  • Steps:

    • Melt/Quench Generation: If an amorphous phase is generated via rapid solvent evaporation or cold quenching, collect the solid/gel.

    • Thermal Annealing Setup: Place the amorphous material in a sealed crystallization vessel to prevent moisture ingress.

    • Temperature Incubation: Set the environmental chamber or reactor jacket to exactly 40 °C. (Temperatures too low prevent nucleation; temperatures too high risk degradation or melting of the metastable form).

    • Kinetic Aging: Maintain the temperature for 72 hours. Monitor the phase transformation via Powder X-Ray Diffraction (PXRD) every 24 hours.

    • Verification: The process is complete when the PXRD diffractogram exhibits sharp Bragg peaks (e.g., characteristic peaks at 5.10° and 10.21° 2θ for specific systems) and the DSC shows a singular, sharp melting endotherm[2].

References

  • Title: US20100190983A1 - Process for preparing voriconazole Source: Google Patents URL
  • Title: Effects of the Glass-Forming Ability and Annealing Conditions on Cocrystallization Behaviors via Rapid Solvent Removal: A Case Study of Voriconazole Source: MDPI Pharmaceutics URL: [Link]

  • Title: Solid–Liquid Equilibrium Measurements for Posaconazole and Voriconazole in Several Solvents between T = 278.2 and 323.2 K Using Differential Thermal Analysis/Thermal Gravimetric Analysis Source: ACS Publications (Journal of Chemical & Engineering Data) URL: [Link]

Sources

Optimization

avoiding undesirable polymorphic forms in voriconazole salt formation

Welcome to the Technical Support Center for Solid-State Pharmaceutical Development. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the complex crystallization behaviors of vorico...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Solid-State Pharmaceutical Development. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the complex crystallization behaviors of voriconazole (VZL).

Voriconazole is a weakly basic, BCS Class II broad-spectrum triazole antifungal agent[1]. Because of its poor aqueous solubility and soft crystal nature, researchers frequently explore multicomponent solid forms—such as salts and cocrystals—to improve its physicochemical and mechanical properties[2]. Furthermore, salt formation is an indispensable chemical step for the chiral resolution of the racemic intermediate to isolate the active (2R,3S) diastereomer[3]. However, voriconazole's multiple hydrogen-bonding sites and moderate glass-forming ability (GFA) make it highly susceptible to kinetic entrapment and the formation of undesirable polymorphic forms, solvates, or amorphous phases[4].

This guide provides field-proven, mechanistically grounded solutions to ensure phase purity and process reliability during voriconazole salt formation.

Troubleshooting FAQs: Polymorphism & Solid-State Challenges

Q1: During the chiral resolution of racemic voriconazole using (1R)-(-)-10-camphorsulfonic acid (CSA), I am isolating Form A instead of the highly pure Form B. How do I control this polymorphism? Causality & Solution: The formation of the diastereomeric voriconazole (1R)-(-)-10-camphorsulfonate salt is highly sensitive to solvent polarity and cooling kinetics. Form A typically precipitates when using pure methanol under rapid cooling conditions[3]. Form A often suffers from lower enantiomeric purity. To consistently yield the desirable Form B (which boasts >97.00% enantiomeric purity and >99.50% chemical purity), you must modulate the solvent system's supersaturation curve. Actionable Fix: Switch from pure methanol to a binary solvent mixture of methanol and acetone (typically in a 1:2 to 1:3 ratio). The addition of acetone acts as an anti-solvent that lowers the solubility of the salt gradually, favoring the thermodynamic stability of Form B. Ensure a controlled cooling ramp (e.g., -0.5°C/min) rather than crash cooling.

Q2: My voriconazole salt/cocrystal screening using rapid solvent evaporation results in a sticky, glassy mass rather than a crystalline powder. Why does this happen, and how can I induce crystallization? Causality & Solution: Voriconazole possesses a moderate-to-high Glass-Forming Ability (GFA). When solvent is removed rapidly, the molecules lack the necessary mobility to arrange into a crystalline lattice, resulting in kinetic entrapment within an amorphous phase[4]. Actionable Fix: You must provide thermal energy to overcome the activation barrier for nucleation. Implement an isothermal annealing step. Research indicates that the phase purity of voriconazole multicomponent systems follows a bell-shaped curve relative to annealing temperature, with a critical threshold around 40°C[4]. Anneal the amorphous mass at 60°C for 24 to 72 hours. You can self-validate this process using Differential Scanning Calorimetry (DSC): as the amorphous phase transforms, you will observe the disappearance of the glass transition (Tg) and the emergence of a sharp melting endotherm (e.g., ~136°C for certain tartrate systems)[4].

Q3: When attempting to form the voriconazole hydrochloride salt to improve tablet hardness, I am getting variable stoichiometries (e.g., 1:2 instead of 1:1) and hygroscopic behavior. How do I enforce a 1:1 stoichiometry? Causality & Solution: Voriconazole has multiple basic nitrogen sites (triazole and pyrimidine rings). The pKa of the conjugate acid of the heterocycle N is approximately 2.27[5]. Because hydrochloric acid is a strong acid, the large ΔpKa (>3) easily drives proton transfer, but excess acid in solution can protonate secondary sites, leading to a 1:2 (API:Acid) stoichiometry[2]. Actionable Fix: Abandon solution crystallization for this specific salt. Instead, utilize Solvent-Assisted Grinding (SAG) or Liquid-Assisted Grinding (LAG). By milling exactly 1.0 molar equivalent of voriconazole with 1.0 molar equivalent of the acid in the presence of a catalytic amount of solvent (e.g., 10 µL of ethanol per 100 mg of powder), you force the stoichiometric ratio mechanically and avoid the solvent-mediated disproportionation that leads to the 1:2 salt[2].

Quantitative Data: Voriconazole Multicomponent Systems

The following table summarizes the primary multicomponent systems of voriconazole, their intended pharmaceutical purpose, and the specific undesirable forms you must monitor during screening[2][3][4][5].

Multicomponent SystemAcidic Coformer / CounterionTypical StoichiometryPrimary PurposeCommon Undesirable Forms to Avoid
Voriconazole Camphorsulfonate (1R)-(-)-10-Camphorsulfonic acid1:1Chiral resolution (isolating 2R,3S enantiomer)Form A, Amorphous kinetic traps
Voriconazole Hydrochloride Hydrochloric acid1:2Mechanical property tuning (Hardness for tableting)Variable stoichiometries (1:1 vs 1:2)
Voriconazole Nitrate Nitric acid1:1Physicochemical property improvementUnstable solvates
Voriconazole Tartrate Tartaric acid1:1Dissolution rate enhancementGlassy amorphous phase

Step-by-Step Methodology: Reliable Crystallization of Voriconazole Camphorsulfonate Form B

To ensure the isolation of the highly pure Form B and avoid the undesirable Form A, follow this self-validating protocol[3].

Step 1: Reaction Mixture Preparation

  • Suspend 1.0 molar equivalent of racemic voriconazole intermediate in 10 volumes of a Methanol/Acetone mixture (1:2 v/v ratio).

  • Add 1.0 molar equivalent of (1R)-(-)-10-camphorsulfonic acid.

Step 2: Dissolution and Thermal Equilibration

  • Heat the suspension under continuous stirring (300 rpm) to 55°C until a clear solution is obtained.

  • Hold at 55°C for 30 minutes to ensure complete dissolution and destruction of any parasitic Form A nuclei.

Step 3: Controlled Cooling and Seeding

  • Cool the reactor to 45°C at a strict rate of -0.5°C/min.

  • Self-Validation Checkpoint: At 45°C, introduce 1% w/w of pre-validated Form B seed crystals. If the seeds dissolve, the system is under-saturated; hold for 10 more minutes and drop the temperature by 2°C before re-seeding.

  • Once the seed holds, continue cooling at -0.2°C/min down to 5°C.

Step 4: Isolation and Solid-State Verification

  • Filter the resulting crystals under vacuum and wash with 2 volumes of cold acetone (5°C). Dry under vacuum at 50°C for 12 hours.

  • Self-Validation Checkpoint: Analyze the dried powder via X-Ray Powder Diffraction (XRPD). Verify the absence of Form A characteristic peaks at 2θ = 6.4° and 9.7°. If these peaks are present, the cooling rate was too rapid, and the batch must be recrystallized[3].

Process Visualization

The following decision-tree diagram illustrates the workflow for screening voriconazole salts, identifying undesirable forms, and applying targeted thermodynamic or kinetic fixes.

G Start Racemic Voriconazole + Acidic Coformer Solvent Solvent Selection (e.g., MeOH/Acetone) Start->Solvent Method Crystallization Method (Cooling / SAG) Solvent->Method Char Solid-State Analysis (XRPD, DSC, TGA) Method->Char Check Desired Polymorph (e.g., Form B)? Char->Check Success Proceed to API Isolation (High Enantiomeric Purity) Check->Success Yes Fail Undesirable Form (Amorphous / Solvate / Form A) Check->Fail No Fix1 Adjust Annealing Temp (>40°C threshold) Fail->Fix1 Fix2 Modify Solvent Ratio & Add Seed Crystals Fail->Fix2 Fix1->Method Fix2->Method

Voriconazole salt polymorph screening and troubleshooting workflow.

References

  • Pharmaceutical cocrystals and a nitrate salt of voriconazole. ResearchGate.[Link]

  • Tuning Mechanical Properties of Pharmaceutical Crystals with Multicomponent Crystals: Voriconazole as a Case Study. ACS Publications.[Link]

  • WO2007132354A2 - Process for preparing voriconazole, new polymorphic form of intermediate thereof, and uses thereof.
  • Effects of the Glass-Forming Ability and Annealing Conditions on Cocrystallization Behaviors via Rapid Solvent Removal: A Case Study of Voriconazole. MDPI.[Link]

  • Australian Public Assessment Report for Voriconazole. Therapeutic Goods Administration (TGA).[Link]

Sources

Reference Data & Comparative Studies

Validation

validation of HPLC methods for voriconazole enantiomeric purity

Mastering Voriconazole Enantiomeric Purity: A Comparative Guide to Chiral HPLC Methodologies and Validation The development and validation of analytical methods for chiral drugs remain one of the most rigorous challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Mastering Voriconazole Enantiomeric Purity: A Comparative Guide to Chiral HPLC Methodologies and Validation

The development and validation of analytical methods for chiral drugs remain one of the most rigorous challenges in pharmaceutical analysis. Voriconazole, a broad-spectrum triazole antifungal agent, possesses two chiral centers, resulting in four possible stereoisomers[1]. The therapeutically active pharmaceutical ingredient (API) is the (2R, 3S)-enantiomer[1]. Its enantiomer, ent-voriconazole or the (2S, 3R)-enantiomer, is classified as a critical chiral impurity (Impurity D) due to potentially divergent pharmacological and toxicological profiles[1],[2].

Regulatory frameworks, including the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), mandate stringent control over voriconazole's enantiomeric purity[2]. As a Senior Application Scientist, I have synthesized this guide to objectively compare the performance of various Chiral Stationary Phases (CSPs) and provide a self-validating, ICH-compliant methodology for the quantification of ent-voriconazole.

The Mechanistic Basis of Chiral Recognition

Enantiomeric separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase. Because enantiomers possess identical physicochemical properties in an achiral environment, the stationary phase must provide an asymmetric environment to induce differential retention[2].

For voriconazole, chiral recognition is driven by three primary mechanisms:

  • Hydrogen Bonding: The hydroxyl group and triazole nitrogens of voriconazole interact with the carbamate or amide linkages on the CSP.

  • π-π Interactions: The electron-deficient fluoropyrimidine and difluorophenyl rings of voriconazole act as π-acceptors, interacting with π-donors on the stationary phase[2].

  • Steric Inclusion: Polysaccharide-based columns (amylose/cellulose) utilize a helical supramolecular structure to selectively intercalate the spatial arrangement of the (2R, 3S) vs. (2S, 3R) configurations[3].

Workflow Sample Voriconazole API (2R,3S & 2S,3R) CSP Chiral Stationary Phase (CSP) Selection Sample->CSP Cellulose Cellulose Carbamate (Chiralcel OD-H) CSP->Cellulose Normal Phase (Hexane/EtOH) Amylose Amylose Carbamate (Chiralpak AD-H) CSP->Amylose SFC (CO2/MeOH) Brush Brush-Type (Pirkle) (Donor-Acceptor) CSP->Brush Reversed Phase (Buffer/MeOH/ACN) Chromatography Chromatographic Separation Cellulose->Chromatography Amylose->Chromatography Brush->Chromatography Validation ICH Q2 Validation System Suitability Chromatography->Validation Baseline Resolution (Rs > 2.0) Metrics LOD: 0.0075% Precision: RSD < 2% Recovery: 93-102% Validation->Metrics Data Output

Figure 1: Decision matrix and validation workflow for the chiral separation of voriconazole.

Comparative Evaluation of Chiral Stationary Phases

Selecting the correct CSP and elution mode is the most critical variable in method development. Below is an objective comparison of three distinct chromatographic approaches validated for voriconazole enantiomeric purity.

Table 1: Comparative Performance of Chiral Columns for Voriconazole Separation

Stationary Phase TypeCommercial ColumnElution ModeMobile Phase CompositionResolution (Rs)Mechanistic Advantage
Cellulose Tris(3,5-dimethylphenylcarbamate) Chiralcel OD-HNormal Phasen-Hexane : Ethanol (90:10 v/v)~3.0[4]Excellent baseline stability; ethanol modifier prevents secondary retention and peak tailing[1].
Amylose Tris(3,5-dimethylphenylcarbamate) Chiralpak AD-HSupercritical Fluid (SFC)CO₂ : Methanol (90:10 v/v)5.4[5]Superior mass transfer kinetics of supercritical CO₂ yield ultra-high resolution in under 10 minutes[3],[5].
Brush-Type (Pirkle) Poly-(N-acryloyl-(S)-phenylalanine ethyl ester)Reversed PhaseTEAF Buffer pH 5.0 : MeOH : ACN (80:15:5)> 2.0[2]Operates in aqueous conditions; relies heavily on targeted donor-acceptor π-π interactions[2],[6].

Insight: While SFC with an Amylose column (Chiralpak AD-H) provides the highest resolution (Rs = 5.4)[5], Normal Phase HPLC using a Cellulose column (Chiralcel OD-H) remains the industry workhorse due to wider instrument availability and highly reproducible ICH validation metrics[1],[4].

Self-Validating Experimental Protocol (Normal Phase HPLC)

To guarantee trustworthiness and reproducibility, the following protocol for the Chiralcel OD-H column is designed as a self-validating system. Every step includes the underlying causality to ensure the analyst understands the physicochemical dynamics at play.

Phase 1: Mobile Phase & Diluent Preparation
  • Preparation: Mix n-hexane and absolute ethanol in a 90:10 (v/v) ratio[1].

    • Causality: n-hexane provides the non-polar bulk fluid driving the analyte through the column. Ethanol acts as a polar modifier; its hydroxyl group competes for high-energy hydrogen bonding sites on the cellulose carbamate backbone, preventing the voriconazole from becoming irreversibly bound and eliminating peak tailing[1],[4].

  • Degassing: Sonicate the mobile phase for 15–20 minutes[1].

    • Causality: Removes dissolved gases. Micro-bubbles in the UV flow cell cause baseline noise, which directly degrades the Signal-to-Noise (S/N) ratio required for trace impurity detection.

  • Diluent Selection: Use 100% Ethanol for standard and sample preparation[1].

    • Causality: Ensures complete solubilization of the voriconazole API without introducing a solvent-mismatch shock when injected into the mobile phase[1].

Phase 2: Chromatographic Execution
  • Column: Chiralcel OD-H (250 mm × 4.6 mm, 10 μm)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Temperature: 27°C[1].

    • Causality: Chiral recognition is an enthalpy-driven process. Maintaining a strict 27°C ensures the thermodynamic stability of the transient diastereomeric complexes, preventing retention time drift[4].

  • Detection: UV at 254 nm[1].

    • Causality: Targets the π-π* transitions of the fluoropyrimidine ring, maximizing the absorption coefficient for trace detection[1].

  • Injection Volume: 20 μL[1].

Phase 3: System Suitability Testing (SST) - The Self-Validation Step

Before analyzing unknown bulk samples, inject a resolution standard containing equal parts (2R, 3S)-voriconazole and (2S, 3R)-ent-voriconazole.

  • Acceptance Criteria: The system is only validated for the sequence if the Resolution factor (Rs) between the two peaks is ≥ 2.0, and the tailing factor is ≤ 1.5.

  • Causality: This internal gatekeeping proves the stationary phase has not degraded and that the mobile phase kinetics are optimal for the specific batch being tested.

ICH Method Validation Framework

A robust analytical method must be validated according to ICH Q2(R1) guidelines. The normal phase method utilizing the Chiralcel OD-H column demonstrates exceptional sensitivity and precision for quantifying ent-voriconazole down to trace levels[4].

Table 2: ICH Validation Parameters for ent-Voriconazole Quantification

Validation ParameterExperimental ResultMechanistic Significance & Causality
Limit of Detection (LOD) 0.0075%[4]Verified at a Signal-to-Noise (S/N) ratio of 3:1. Ensures the method can detect minute traces of the toxic enantiomer in the bulk API[4].
Limit of Quantitation (LOQ) 0.021%[4]Verified at an S/N ratio of 10:1. Establishes the absolute lower boundary where the impurity can be reported with statistical confidence[4].
Linearity R² > 0.9999[6]Validates that the UV detector's response is directly proportional to the enantiomer concentration across the target specification range[6].
Precision (Intra/Inter-day) % RSD < 2.0%[6]Confirms method repeatability. The low Relative Standard Deviation proves the thermodynamic stability of the chiral separation over time[6].
Accuracy (Recovery) 93.75% – 102.27%[6]Verifies the absence of matrix interference. Proves that the extraction and elution processes do not artificially inflate or suppress the analyte signal[6].

Conclusion

Achieving reliable enantiomeric purity analysis for voriconazole requires a deep understanding of chiral recognition mechanisms. While advanced techniques like Supercritical Fluid Chromatography (SFC) offer rapid, high-resolution alternatives (Rs = 5.4)[5], the traditional Normal Phase HPLC method utilizing a cellulose-based CSP (Chiralcel OD-H) remains the gold standard for routine quality control[1],[4]. By adhering to the self-validating protocols and ICH parameters outlined above, analytical scientists can ensure the absolute safety and efficacy of voriconazole formulations.

Sources

Comparative

tandem mass spectrometry for chiral discrimination of voriconazole

Next-Generation Chiral Discrimination of Voriconazole: A Comparative Guide to Tandem Mass Spectrometry vs. Traditional Chromatography As a Senior Application Scientist navigating the complexities of drug development, I f...

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Author: BenchChem Technical Support Team. Date: April 2026

Next-Generation Chiral Discrimination of Voriconazole: A Comparative Guide to Tandem Mass Spectrometry vs. Traditional Chromatography

As a Senior Application Scientist navigating the complexities of drug development, I frequently encounter the analytical bottleneck of chiral discrimination. Voriconazole, a potent broad-spectrum triazole antifungal, possesses two chiral centers, resulting in four possible stereoisomers. While the commercial therapeutic agent is strictly the (2R, 3S)-enantiomer, its enantiomer, ent-voriconazole ((2S, 3R)-enantiomer), can exhibit divergent pharmacological and toxicological profiles[1].

Historically, quantifying enantiomeric excess ( ee ) has relied on chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC)[1][2]. However, Tandem Mass Spectrometry (MS/MS) has recently emerged as a paradigm-shifting alternative, eliminating the need for expensive chiral stationary phases and drastically reducing analysis time[3]. This guide objectively compares these methodologies and provides a field-proven, self-validating MS/MS protocol for the chiral discrimination of voriconazole.

Mass spectrometry is inherently "chiral-blind." Because enantiomers possess identical masses and covalent connectivity, they exhibit indistinguishable ionization efficiencies and fragmentation patterns in an achiral vacuum[4]. To achieve chiral discrimination via MS/MS, we must intentionally break this symmetry by creating a chiral environment in the gas phase[5].

This is achieved through the Kinetic Method , which relies on the formation of metal-bound diastereomeric complexes.

  • The Chiral Selector: A reference chiral drug, such as S,S,S-enalaprilat, is introduced into the sample[3].

  • The Metal Coordinator: A transition metal, specifically Copper(II) ( Cu2+ ), acts as a central coordination node. Cu(II) utilizes its empty d-orbitals to bind the heteroatoms (nitrogen and oxygen) of both the chiral selector and the voriconazole analyte.

  • Diastereomeric Complexation: This forms a rigid, ternary complex: [CuII(S,S,S−enalaprilat)(Voriconazole)−H]+ [3].

Because the spatial arrangement of the (2R, 3S) and (2S, 3R) voriconazole enantiomers differs, the resulting gas-phase complexes are diastereomers. When subjected to Collision-Induced Dissociation (CID), the distinct steric hindrances within these diastereomers alter the activation energies required for specific bond cleavages. Consequently, the relative abundance of the resulting fragment ions differs significantly, providing a quantitative measure of enantiomeric composition[3].

MS_Workflow A 1. Sample Prep Analyte + Cu(II) + Selector B 2. ESI Source Gas-Phase Complexation A->B C 3. MS1 Isolation Select Precursor Ion B->C D 4. CID Fragmentation Steric-Dependent Cleavage C->D E 5. MS2 Analysis Fragment Abundance Ratio D->E

Workflow of MS/MS chiral discrimination using Cu(II)-bound diastereomeric complexes.

Objective Performance Comparison

To contextualize the utility of the MS/MS approach, we must benchmark it against the industry standards: Chiral HPLC and SFC.

  • Chiral HPLC utilizes polysaccharide-based stationary phases (e.g., Chiralcel-OD) and relies on differential partitioning between the solid phase and a mobile phase (typically hexane/ethanol)[1].

  • SFC offers a greener alternative, replacing toxic non-polar solvents with supercritical CO2​ and a methanol modifier on a Chiralpak AD-H column, yielding sharper peaks and faster run times[2].

ParameterTandem Mass Spectrometry (MS/MS)Chiral HPLC (Normal Phase)Supercritical Fluid Chromatography (SFC)
Chiral Environment Gas-phase S,S,S-enalaprilat / Cu(II) complexSolid-phase Chiralcel-OD (Amylose derivative)Solid-phase Chiralpak AD-H (Amylose derivative)
Analysis Time < 2 minutes (Direct Infusion)10 - 20 minutes~10 minutes
Resolution Mechanism Kinetic fragmentation differences (CID)Differential partitioning (Stationary vs Mobile)Differential partitioning in supercritical CO2​
Solvent Consumption Minimal ( μ L scale, Methanol/Water)High (mL scale, Hexane/Ethanol)Moderate ( CO2​
  • Methanol modifier)
Sensitivity High (pg to ng range)Moderate ( μ g range)Moderate to High
Primary Application High-throughput screening, rapid quantificationPreparative scaling, routine QCGreen analytical QC, preparative scaling

Scientist's Insight: While HPLC and SFC remain indispensable for preparative isolation of enantiomers[2], MS/MS is vastly superior for high-throughput analytical quantification. By eliminating the chromatographic column, MS/MS bypasses column degradation issues, reduces solvent waste by over 95%, and accelerates the analytical cycle tenfold.

Step-by-Step Experimental Protocol: MS/MS Chiral Quantification

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every step includes built-in checks to verify that the observed chiral discrimination is a product of genuine stereochemical kinetics, not instrumental bias.

Phase 1: Ternary Complex Assembly
  • Stock Solutions: Prepare 1.0 mM stock solutions of voriconazole (analyte), S,S,S-enalaprilat (chiral selector), and Copper(II) acetate ( Cu(CH3​COO)2​ ) in LC-MS grade methanol.

  • Reaction Mixture: In a glass autosampler vial, combine the solutions to achieve a final molar ratio of 1:2:1 (Analyte : Metal : Selector). Causality Note: Excess Cu(II) ensures complete complexation and suppresses the formation of uncoordinated protonated analyte species.

  • Dilution: Dilute the mixture with methanol/water (50:50, v/v) to a final voriconazole concentration of 10 μ M.

Phase 2: System Suitability & Self-Validation (Critical Step)

Before quantifying unknown samples, validate the mass spectrometer's kinetic neutrality.

  • Blank Infusion: Infuse a solution containing only Cu(II) and S,S,S-enalaprilat. Verify the absence of background peaks at the target precursor m/z for the ternary complex.

  • Racemate Baseline: Infuse a 50:50 racemic mixture of (2R, 3S) and (2S, 3R) voriconazole.

  • Isotope Selection: In MS1, isolate the precursor ion corresponding to the 63Cu isotope of the [CuII(S,S,S−enalaprilat)(Voriconazole)−H]+ complex. Use a narrow isolation window (e.g., 1.0 Da) to prevent interference from the 65Cu isotope.

  • Fragmentation: Apply CID. Record the abundance of the two most prominent characteristic fragment ions. The natural log of their abundance ratio ( ln(Rrac​) ) must remain constant across five technical replicates (RSD < 5%).

Phase 3: Calibration and Quantification
  • Calibration Curve: Prepare standard mixtures of voriconazole with known enantiomeric excesses ( ee ranging from -100% to +100%).

  • MS/MS Acquisition: Infuse each standard via Electrospray Ionization (ESI) at a flow rate of 5 μ L/min.

  • Data Processing: For each ee level, calculate the ratio ( R ) of the two characteristic fragment ions generated during CID.

  • Linear Regression: Plot ln(R) against the enantiomeric excess ( ee ). According to the kinetic method, this relationship must be strictly linear ( R2>0.99 )[3].

  • Sample Analysis: Infuse the unknown sample, calculate ln(R) , and interpolate the ee from the validated calibration curve.

Conclusion

The transition from traditional chiral chromatography to tandem mass spectrometry represents a leap in analytical efficiency. By leveraging transition metal coordination and chiral reference drugs like S,S,S-enalaprilat, MS/MS transforms a 20-minute, solvent-heavy chromatographic separation into a 2-minute, highly sensitive gas-phase kinetic assay. For drug development professionals monitoring ent-voriconazole impurities, adopting this methodology ensures robust, high-throughput quality control grounded in fundamental physical chemistry.

References

  • SEPARATION AND PURIFICATION OF VORICONAZOLE ENANTIOMER BY SUPERCRITICAL FLUID CHROMATOGRAPHY . Journal of Advanced Scientific Research (2021). Available at: [Link]

  • Exploration of chiral drugs as references for chiral discrimination of valsartan and voriconazole by tandem mass spectrometry . Journal of Mass Spectrometry (2023). Available at: [Link]

  • Chiral Analysis by Electrospray Ionization Mass Spectrometry/Mass Spectrometry. 1. Chiral Recognition of 19 Common Amino Acids . Analytical Chemistry (2000). Available at: [Link]

Sources

Validation

high-speed countercurrent chromatography for voriconazole enantioseparation

Title: High-Speed Countercurrent Chromatography for Voriconazole Enantioseparation: A Comparative Technical Guide Introduction Voriconazole is a broad-spectrum triazole antifungal agent containing two chiral centers. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Speed Countercurrent Chromatography for Voriconazole Enantioseparation: A Comparative Technical Guide

Introduction Voriconazole is a broad-spectrum triazole antifungal agent containing two chiral centers. In clinical applications, it is administered as a specific enantiomer to maximize therapeutic efficacy and minimize off-target toxicity. While analytical separation is trivial, the preparative-scale isolation of voriconazole enantiomers from racemic mixtures remains a significant bottleneck in drug development. Traditional methods like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) rely on expensive solid chiral stationary phases. In contrast, High-Speed Countercurrent Chromatography (HSCCC) has emerged as a highly scalable, support-free liquid-liquid partition alternative that eliminates irreversible adsorption and column clogging[1].

Mechanistic Causality in HSCCC Enantioseparation In HSCCC, enantioseparation is driven by the differential partitioning of enantiomers between two immiscible liquid phases in the presence of a chiral selector. For voriconazole, sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is utilized as the chiral selector within the aqueous mobile phase[1].

  • Chiral Recognition via SBE-β-CD: The hydrophobic cavity of SBE-β-CD forms transient inclusion complexes with the hydrophobic fluoropyrimidine and triazole moieties of voriconazole. The spatial arrangement of the sulfobutyl ether groups provides a highly stereospecific environment, resulting in different binding affinities (and thus different partition coefficients) for each enantiomer[2].

  • Thermodynamic Control (10°C): The formation of the inclusion complex is an exothermic process. Lowering the separation temperature to 10°C stabilizes the transient diastereomeric complexes, thereby increasing the enantioseparation factor ( α≥3.26 )[2].

  • Ionization Optimization (pH 3.0): Voriconazole is a weakly basic compound. Maintaining the aqueous phase at pH 3.0 carefully controls the ionization state of both the drug and the negatively charged SBE-β-CD. This optimizes electrostatic interactions without causing the drug to fully partition into the aqueous phase, which would collapse the chromatographic resolution[2].

Comparative Performance: HSCCC vs. SFC vs. HPLC To objectively evaluate HSCCC, we must benchmark it against established solid-phase techniques like SFC (using an amylose-derived Chiralpak AD-H column)[3] and traditional chiral HPLC.

Performance MetricHSCCC (SBE-β-CD Selector)SFC (Chiralpak AD-H)HPLC (Chiral Stationary Phase)
Primary Mechanism Liquid-liquid partitioningSolid-phase adsorptionSolid-phase adsorption
Peak Resolution ( Rs​ ) 1.82[2]5.4[3]~2.0 - 3.0
Enantiomeric Purity > 99%[1]> 99%[3]> 99%
Preparative Throughput High (506 mg/run)[1]Medium to HighLow to Medium
Irreversible Adsorption None (Support-free)PossiblePossible
Cost of Stationary Phase Low (Recyclable solvents)High (Specialized columns)High (Specialized columns)
Matrix Tolerance ExcellentModerateLow (Requires strict cleanup)

Analysis: While SFC provides superior peak resolution ( Rs​=5.4 ) and rapid run times (10 minutes)[3], HSCCC excels in preparative scalability and cost-efficiency. The absence of a solid support in HSCCC eliminates the risk of column overloading, allowing for an 11-fold throughput boost during scale-up, successfully processing 506 mg of racemate per run[1].

Self-Validating Experimental Protocol: Preparative HSCCC Scale-Up The following protocol outlines a self-validating workflow for the continuous separation of voriconazole enantiomers, transitioning from analytical optimization to preparative execution.

Step 1: Biphasic Solvent System Preparation

  • Prepare a solvent mixture of n-hexane / ethyl acetate / 100 mmol/L phosphate buffer at a volume ratio of 1.5:0.5:2[1].

  • Adjust the pH of the phosphate buffer to 3.0 using phosphoric acid[2].

  • Dissolve 50 mmol/L of SBE-β-CD exclusively into the aqueous phase[1].

  • Vigorously equilibrate the mixture in a separatory funnel at room temperature, then separate the upper (organic stationary) and lower (aqueous mobile) phases. Degas both phases via ultrasonication for 30 minutes.

Step 2: Sample Preparation

  • Dissolve the racemic voriconazole sample in a 1:1 (v/v) mixture of the upper and lower phases. Causality: This ensures the sample does not disrupt the delicate hydrodynamic equilibrium of the biphasic system upon injection.

Step 3: HSCCC Execution

  • Stationary Phase Loading: Pump the upper organic phase into the preparative Tauto HSCCC column until it is entirely filled.

  • Hydrodynamic Equilibrium: Rotate the apparatus at 1200 rpm and set the circulating chiller to maintain a column temperature of 10°C[2]. Pump the lower aqueous mobile phase (head-to-tail mode) until the mobile phase emerges from the outlet, indicating that dynamic equilibrium is established.

  • Injection & Elution: Inject the sample solution. Monitor the effluent continuously via a UV detector at 254 nm.

Step 4: Self-Validation via HPLC

  • Collect the fractions corresponding to the two distinct elution peaks.

  • Inject the collected fractions into an analytical HPLC system equipped with a validated chiral column. This closed-loop validation confirms that the preparative HSCCC fractions meet the >99% enantiomeric purity threshold[1].

Workflow Visualization

Workflow A Racemic Voriconazole Sample Preparation C Analytical HSCCC (10°C, pH 3.0, 1200 rpm) A->C Inject Sample B Biphasic Solvent System (n-hexane/EtOAc/Buffer + SBE-β-CD) B->C Establish Hydrodynamic Equilibrium D Preparative HSCCC Scale-Up (11x Throughput) C->D Transfer Optimized Parameters E Fraction Collection & HPLC Purity Validation (>99%) D->E Elute Target Enantiomers

Fig 1. Logical workflow for the scale-up of voriconazole enantioseparation using HSCCC.

Conclusion For researchers prioritizing preparative yield and cost-efficiency over absolute analytical speed, HSCCC utilizing SBE-β-CD as a chiral selector offers a highly robust alternative to SFC and HPLC. By manipulating thermodynamic parameters (10°C) and ionization states (pH 3.0), scientists can achieve predictable, linear scale-ups that deliver >99% enantiomeric purity without the capital expenditure associated with preparative solid chiral stationary phases.

References

  • Title: Continuous chiral separation process for high-speed countercurrent chromatography established and scaled up: A case of Voriconazole enantioseparation Source: PubMed / Journal of Separation Science URL: [Link]

  • Title: Enantioseparation of two antifungal azole drugs by analytical countercurrent chromatography using sulfobutyl ether-β-cyclodextrin as chiral selector Source: PubMed / Journal of Chromatography A URL: [Link]

  • Title: SEPARATION AND PURIFICATION OF VORICONAZOLE ENANTIOMER BY SUPERCRITICAL FLUID CHROMATOGRAPHY Source: Journal of Advanced Scientific Research URL: [Link]

Safety & Regulatory Compliance

Safety

Voriconazole camphor sulfonate proper disposal procedures

Operational Guide: Safe Handling and Disposal of Voriconazole Camphor Sulfonate Executive Summary & Scientific Context 1 (CAS 137234-71-0) is a chiral salt formulation of the broad-spectrum triazole antifungal agent, Vor...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of Voriconazole Camphor Sulfonate

Executive Summary & Scientific Context

1 (CAS 137234-71-0) is a chiral salt formulation of the broad-spectrum triazole antifungal agent, Voriconazole[1]. In drug development, this active pharmaceutical ingredient (API) is utilized for its potent inhibition of fungal cytochrome P450-mediated 14-α-lanosterol demethylation[1]. However, the exact biological persistence and structural stability that make it therapeutically valuable also render it a significant hazard to laboratory personnel and the environment.

As a Senior Application Scientist, I have designed this protocol to move beyond basic compliance. This guide provides the mechanistic rationale and self-validating operational workflows required to safely manage, segregate, and destroy Voriconazole camphor sulfonate waste.

Physicochemical Rationale for Disposal Protocols

To design an effective disposal strategy, we must first analyze the molecule's physicochemical properties. Voriconazole contains a fluorinated pyrimidine ring and a triazole moiety.

When subjected to uncontrolled thermal decomposition, this compound releases highly toxic halogenated gases (such as 2) and nitrogen oxides (NOx)[2]. Furthermore, its low water solubility (log Pow ~1.72) and high environmental persistence mean it is severely 3 and cannot be processed by standard municipal wastewater treatment[4][3].

Table 1: Quantitative Hazard and Transport Data Summary

ParameterClassification / DataOperational Implication
Acute Toxicity Oral: Toxic (H301)Strict ingestion prevention; requires sealed containment[5].
Chronic Toxicity Carcinogen (H351), Reprotoxic (H360)Mandatory use of closed systems or C-PECs (Containment Primary Engineering Controls)[6].
Aquatic Toxicity Acute (H400), Chronic (H412)Absolute prohibition of drain disposal; zero-discharge policy[3].
UN Transport No. UN2811Must be classified as "Toxic solid, organic, n.o.s." for shipping[3][5].
Decomposition HF, NOx, COxIncineration must utilize an afterburner and scrubber system[2][7].

Workflow Diagram: Waste Segregation and Destruction

G Start Voriconazole Camphor Sulfonate (CAS 137234-71-0) Solid Solid Waste (Powders, PPE, Filters) Start->Solid Liquid Liquid Waste (Solutions & Washings) Start->Liquid Solid_Bin Airtight Rigid Container or Double-Lined Bag Solid->Solid_Bin Liquid_Bin Compatible Solvent Drum (No Strong Oxidizers) Liquid->Liquid_Bin Label Label: UN2811, Toxic (H301), Reprotoxic (H360), Aquatic (H412) Solid_Bin->Label Liquid_Bin->Label Incineration Licensed Chemical Incineration (Afterburner & Scrubber) Label->Incineration Transport via Licensed Broker

Workflow for the segregation, labeling, and incineration of Voriconazole camphor sulfonate waste.

Standard Operating Procedure: Laboratory Waste Disposal

To ensure a self-validating system, every step of the disposal process must be verifiable by the operator before proceeding to the next phase.

Phase 1: Segregation and Containment

  • Solid Waste Collection: Place all solid pharmaceutical contact waste (e.g., spent powder, contaminated weighing boats, HEPA filters, and disposable PPE) into a designated, 8 or a rigid, sealable plastic bin[8]. Causality: Double-lining prevents accidental puncture and subsequent aerosolization of the reprotoxic API dust during transit.

  • Liquid Waste Collection: Pour all aqueous or organic solutions containing Voriconazole camphor sulfonate into a chemically compatible, leak-proof solvent drum. Causality: Ensure the drum contains 2, as these are incompatible with the compound and may trigger uncontrolled exothermic reactions[2].

  • Verification Step: Inspect the exterior of all primary containers for residual dust or liquid. Wipe down the exterior with a damp cloth if necessary, and dispose of the cloth in the solid waste bin.

Phase 2: Labeling and Storage

  • Classification Labeling: Affix a hazardous waste label to the container. The label must explicitly state:3[3].

  • Hazard Pictograms: Apply the GHS pictograms for Acute Toxicity (Skull and Crossbones), Health Hazard (Carcinogen/Reprotoxin), and Environmental Hazard (Dead tree and fish)[3][5].

  • Secure Accumulation: Transfer the sealed containers to a locked, well-ventilated hazardous waste accumulation area. Causality: The compound must be stored away from drains and incompatible materials to prevent environmental contamination in the event of a catastrophic container failure[5].

Phase 3: Final Destruction via Incineration

  • Broker Handover: Contract a licensed hazardous waste broker to transport the material.

  • Thermal Destruction: The waste must be processed in a7[7]. Causality: The high temperatures of the afterburner are required to break the robust triazole and pyrimidine rings. The wet scrubber is non-negotiable; it captures and neutralizes the highly corrosive hydrogen fluoride (HF) gas generated during the combustion of the fluorinated API[2][7].

Step-by-Step Methodology: Emergency Spill Response

A spill of Voriconazole camphor sulfonate powder presents an immediate inhalation hazard due to the risk of airborne dust. This protocol ensures containment without exacerbating the exposure.

  • Evacuation & Assessment: Immediately 2 from the area. Verify that the room's ventilation is active, but ensure no drafts are blowing directly across the spill, which could aerosolize the powder[2][4].

  • PPE Donning: The responder must wear a NIOSH-approved respirator (N95 or P100 minimum), double nitrile gloves, safety goggles, and a disposable lab coat[4][5].

  • Wet Containment (No Dry Sweeping): Do NOT use a broom or brush. 2[2]. Instead, gently cover the spill with damp absorbent cloths or use a specialized HEPA-filtered vacuum designed for hazardous drugs[2][8].

  • Collection: Carefully fold the damp cloths inward, trapping the powder, and place them directly into an airtight hazardous waste container[7].

  • Decontamination & Validation: Wash the spill surface thoroughly with water and a laboratory detergent. Self-Validation: Perform a secondary wipe-down of the area with a clean, damp cloth. If the cloth shows any residue, repeat the washing step until visually clean. Dispose of all cleaning materials as solid hazardous waste[2].

References

  • Fisher Scientific. SAFETY DATA SHEET - Voriconazole. 4

  • Carl Roth. Safety Data Sheet: Voriconazole. 5

  • Pfizer Inc. Material Safety Data Sheet - Voriconazole. 2

  • ChemicalBook. Voriconazole | 137234-71-0. 1

  • TCI Chemicals. SAFETY DATA SHEET - Voriconazole.7

  • Cayman Chemical. Safety Data Sheet - Voriconazole. 3

  • Environmental Protection Agency (EPA). SOP title: DISPOSAL OF WASTE BOVINE MATERIAL. 8

  • Duke University Health System. Safe Handling of Hazardous Drugs. 6

Sources

Handling

Personal protective equipment for handling Voriconazole camphor sulfonate

As a Senior Application Scientist, I frequently observe laboratories treating intermediate salts with the same generic safety protocols as common reagents. This is a critical error.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating intermediate salts with the same generic safety protocols as common reagents. This is a critical error. 1 (CAS: 137234-71-0) is a vital chiral resolution intermediate used in the synthesis of the triazole antifungal, Voriconazole[1],[2].

While camphor sulfonic acid itself is primarily an irritant, the voriconazole moiety retains potent biological activity as a broad-spectrum cytochrome P450 (CYP450) inhibitor. Handling this powder requires strict High-Potency Active Pharmaceutical Ingredient (HPAPI) protocols to prevent systemic toxicity, hepatotoxicity, and teratogenic effects.

Mechanistic Hazard Profiling (The "Why")

To design a self-validating safety system, we must first understand the causality behind the hazards. Voriconazole is not merely a localized irritant; it is a systemic hazard that disrupts critical mammalian enzymatic pathways.

Table 1: Quantitative and Mechanistic Hazard Profile of Voriconazole Camphor Sulfonate

Hazard ClassGHS CodeMechanistic Causality & Toxicological Data
Acute Toxicity (Oral) H301 / H302Systemic absorption disrupts mammalian CYP450 enzymes.3[3].
Reproductive Toxicity H360D / H361Teratogenic. Crosses the placental barrier, leading to4[5],[4].
Hepatotoxicity (STOT RE 2) H373Prolonged exposure elevates hepatic transaminases, causing 3[3],[4].
Carcinogenicity H351Suspected carcinogen based on long-term mammalian models (hepatic adenomas)[3],[4].
Aquatic Toxicity H400 / H412Highly persistent in water; disrupts aquatic fungal ecology. 5[3],[5].

Personal Protective Equipment (PPE) Matrix

Because Voriconazole camphor sulfonate is synthesized as a fine, crystalline powder, aerosolization during weighing or transfer is the primary vector for inhalation exposure. Standard lab coats and surgical masks are fundamentally insufficient.

Table 2: Required PPE and Scientific Justification

PPE CategorySpecificationScientific Justification
Respiratory 6 or N100/FFP3 maskVCS dust particles can be <5 μm. Standard N95s do not provide the necessary safety factor for teratogenic HPAPIs[6].
Hand Protection Double-gloving (Nitrile, >0.12mm thickness)The outer glove protects against chemical permeation; the inner glove maintains a sterile/safe barrier during doffing[6].
Eye/Face 7 + Face shieldPrevents ocular absorption and protects mucous membranes from aerosolized camphor sulfonate[6],[7].
Body Disposable Tyvek® coveralls with elastic cuffsPrevents accumulation of dust on standard cotton lab coats, which can become secondary exposure vectors[5].

Operational Workflow & Containment Strategy

To ensure trustworthiness, your laboratory protocol must be self-validating. This means incorporating physical checkpoints where the operator must verify containment before proceeding to the next step.

HPAPI_Workflow Start Risk Assessment & Protocol Review PPE Don High-Barrier PPE (Double Nitrile, PAPR) Start->PPE Isolator Transfer to Negative Pressure Isolator PPE->Isolator Weighing Wet-Milling / Weighing (Minimize Dust) Isolator->Weighing Spill Spill Detected? Weighing->Spill Decon Chemical Decontamination (10% Bleach / Solvent) Spill->Decon Yes Waste Seal in Hazardous Waste Containers Spill->Waste No Decon->Waste End Doff PPE & Wash Waste->End

HPAPI Operational Workflow for Voriconazole Camphor Sulfonate Handling

Step-by-Step Handling Methodology

Phase 1: Preparation & Environmental Control

  • Containment Verification: Conduct all open-powder handling inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator. Causality: VCS dust is highly mobile. A hard-ducted BSC ensures6, preventing recirculation into the lab environment[6].

  • Surface Preparation: Line the working surface of the BSC with disposable, absorbent bench paper with a waterproof backing.

Phase 2: Weighing & Transfer (Anti-Static Protocol)

  • Static Mitigation: Use an anti-static bar (ionizer) inside the balance enclosure. Weigh the powder into a pre-tared, sealable anti-static weigh boat. Causality: Camphor sulfonate salts often hold static charge. Static repulsion can cause the powder to "jump," aerosolizing the teratogenic API.

  • Solubilization In-Situ: Whenever possible, dissolve the VCS powder in the target solvent (e.g., methanol or DMSO) inside the containment zone before transferring to the main reactor. Causality: Liquids do not generate dust. Converting the hazard from a solid aerosol risk to a liquid spill risk drastically reduces the chance of inhalation.

Decontamination and Disposal Plan

A self-validating disposal system requires that waste is neutralized or contained at the source, rather than moving contaminated items across the lab.

Spill Response Protocol:

  • Isolate: Evacuate the immediate area. 8, as this will aerosolize the teratogen[5],[8].

  • Suppress: Gently cover the spill with absorbent pads lightly dampened with a solvent in which VCS is soluble (e.g., 70% ethanol or a water/surfactant mix) to suppress dust formation.

  • Collect: Use non-sparking tools to collect the dampened material[8]. Place into a rigid, sealable hazardous waste container.

  • Decontaminate: Wash the surface with a high-pH detergent solution (to help neutralize the sulfonic acid component and solubilize the voriconazole), followed by a 7[7].

Waste Segregation:

  • Solid Waste: Contaminated PPE, weigh boats, and wipes must be sealed in double-bagged biohazard/chemical waste bags and labeled with 3[3],[4].

  • Liquid Waste: Aqueous and organic washings must be collected in dedicated, clearly labeled carboys. 5 due to high aquatic toxicity (H400)[3],[5].

References

  • Safety Data Sheet - Cayman Chemical. Cayman Chemical. 3

  • SAFETY DATA SHEET - Voriconazole. Fisher Scientific. 6

  • Safety Data Sheet: Voriconazole. Carl ROTH. 5

  • Safety Data Sheet - Voriconazole. AK Scientific, Inc.7

  • Voriconazole Film Coated Tablets - SAFETY DATA SHEET. Pfizer. 4

  • Voriconazole | Manufacturers | Suppliers | India. Manus Aktteva Biopharma LLP. 1

  • Safety Data Sheet Voriconazole Oral Suspension, 40mg/mL. Lupin. 8

  • M/s. SUYOG LIFE SCIENCES PVT. LTD. Ministry of Environment, Forest and Climate Change. 2

Sources

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